Ethyl 2-chloro-5-cyano-6-methylnicotinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-chloro-5-cyano-6-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-3-15-10(14)8-4-7(5-12)6(2)13-9(8)11/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAPYXHAXWXNDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101215859 | |
| Record name | Ethyl 2-chloro-5-cyano-6-methyl-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101215859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75894-43-8 | |
| Record name | Ethyl 2-chloro-5-cyano-6-methyl-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75894-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-chloro-5-cyano-6-methyl-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101215859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 2-chloro-5-cyano-6-methylnicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a robust and scalable synthesis pathway for Ethyl 2-chloro-5-cyano-6-methylnicotinate, a key intermediate in the preparation of P2Y12 antagonists. The described methodology focuses on an efficient, high-yield process suitable for multi-kilogram scale manufacturing, highlighting significant improvements over previous synthetic routes.
Core Synthesis Pathway
The synthesis of this compound (2) is achieved through a three-step process commencing from readily available starting materials. The overall pathway involves the formation of an enaminone intermediate, followed by a condensation reaction to form a pyridinone, which is subsequently chlorinated to yield the final product. An optimized route has been developed that significantly enhances the overall process yield from a modest 15% to an efficient 73%.[1]
Caption: Overall synthesis workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the optimized synthesis process, demonstrating a significant improvement in overall yield.
| Step | Product | Starting Materials | Key Reagents | Yield (Optimized Process) |
| 1 & 2 | Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1) | Ethyl acetoacetate, N,N-Dimethylformamide dimethylacetal, Malononitrile | Ethanol, Triethylamine | Not explicitly separated, contributes to overall yield |
| 3 | This compound (2) | Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1) | Phosphorus oxychloride (POCl₃) | Not explicitly separated, contributes to overall yield |
| Overall | This compound (2) | Ethyl acetoacetate, DMFDMA, Malononitrile | - | 73% [1] |
Detailed Experimental Protocols
The following protocols are detailed for the multi-kilogram scale synthesis of the target compound.
Step 1 & 2: Synthesis of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1)
This procedure combines the initial enaminone formation and the subsequent condensation into a streamlined one-pot process.
Materials:
-
Ethyl acetoacetate
-
Ethanol
-
N,N-Dimethylformamide dimethylacetal (DMFDMA)
-
Triethylamine
-
Malononitrile
Procedure:
-
To a clean, dry reactor equipped with an overhead mechanical stirrer and condenser, charge ethyl acetoacetate (1.0 equiv), ethanol (2 vol), and DMFDMA (1.03 equiv).[1]
-
Warm the mixture to an internal temperature of 41–43 °C and maintain for 5 to 6 hours, monitoring the consumption of ethyl acetoacetate by Gas Chromatography (GC) until ≤2% remains.[1]
-
Cool the reaction mixture to 20–25 °C.[1]
-
Add triethylamine (0.1 equiv) to the mixture.[1]
-
Slowly add a solution of malononitrile (1.1 equiv) in ethanol. During this addition, cautiously maintain the temperature between 25 and 36 °C.[1]
Step 3: Synthesis of Ethyl 6-chloro-5-cyano-2-methylnicotinate (2)
Materials:
-
Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1)
-
Phosphorus oxychloride (POCl₃)
-
Methyl tert-butyl ether (MTBE)
-
Water
Procedure:
-
The intermediate product from the previous step is subjected to chlorination using phosphorus oxychloride.
-
CAUTION: The quench of POCl₃ is exothermic and must be performed with care.
-
Following the chlorination, the reaction mixture is worked up. This involves layer separation and extraction with MTBE.[1]
-
Charge the combined organic layers with water, stir, and allow the layers to settle.[1]
-
Separate the layers to isolate the organic phase containing the desired product.[1]
This optimized, three-step synthesis provides a high-yield and operationally practical route for the large-scale manufacture of this compound, a crucial building block in the development of important pharmaceutical agents. The elucidation of impurity formation mechanisms was key to achieving the significant increase in overall process yield.[1]
References
"Ethyl 2-chloro-5-cyano-6-methylnicotinate" chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and plausible synthetic route for Ethyl 2-chloro-5-cyano-6-methylnicotinate, a substituted pyridine derivative of interest to researchers, scientists, and drug development professionals. Due to the limited publicly available information on this specific compound, this guide also includes data from closely related analogues to provide a broader context.
Chemical Properties and Structure
This compound is a solid organic compound with a molecular formula of C₁₀H₉ClN₂O₂ and a molecular weight of 224.64 g/mol .[1] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 75894-43-8 | |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [1] |
| Molecular Weight | 224.64 g/mol | [1] |
| Melting Point | 49-51 °C | |
| IUPAC Name | This compound | |
| InChI Key | VDAPYXHAXWXNDK-UHFFFAOYSA-N | |
| Physical Form | Solid | |
| Purity | Typically ≥95% |
The structure of this compound features a pyridine ring substituted with a chloro group at the 2-position, a cyano group at the 5-position, a methyl group at the 6-position, and an ethyl carboxylate group at the 3-position.
Experimental Protocols
Proposed Synthesis of this compound:
This proposed protocol is based on the general principle of converting 2-hydroxypyridines (which exist in equilibrium with their 2-pyridone tautomers) to 2-chloropyridines using a chlorinating agent such as phosphorus oxychloride (POCl₃). This is a standard and widely used method in pyridine chemistry.
Materials:
-
Ethyl 5-cyano-2-hydroxy-6-methylnicotinate
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., acetonitrile, N,N-dimethylformamide)
-
Ice
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend or dissolve Ethyl 5-cyano-2-hydroxy-6-methylnicotinate in an excess of phosphorus oxychloride or in an anhydrous solvent to which POCl₃ is added.
-
Chlorination: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as the quenching of POCl₃ is highly exothermic and releases HCl gas.
-
Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
Analytical Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the positions of the substituents on the pyridine ring.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) and ester (C=O) stretches.
Logical Relationships in Synthesis
The synthesis of this compound is logically dependent on the availability of its hydroxypyridine precursor and a suitable chlorination reagent. The general workflow for this chemical transformation is depicted below.
Caption: Proposed synthetic workflow for this compound.
Biological Activity and Signaling Pathways
As of the date of this guide, there is no specific information available in peer-reviewed scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. Nicotinic acid and its derivatives are known to exhibit a wide range of biological activities, and substituted nicotinates are often investigated for their potential as fungicides, anti-inflammatory agents, and in other therapeutic areas. However, without specific experimental data for the title compound, any discussion of its biological role would be speculative. Researchers are encouraged to perform biological screening to elucidate its potential pharmacological profile.
Experimental Workflow for Biological Screening
For researchers interested in investigating the biological properties of this compound, a general experimental workflow for initial screening is proposed below. This workflow can be adapted based on the specific research focus.
Caption: General experimental workflow for biological screening.
This guide provides a foundational understanding of this compound based on currently available data and established chemical principles. Further experimental investigation is necessary to fully characterize its properties and potential applications.
References
An In-depth Technical Guide to Ethyl 2-chloro-5-cyano-6-methylnicotinate (CAS 75894-43-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-chloro-5-cyano-6-methylnicotinate, with the CAS number 75894-43-8, is a pivotal chemical intermediate in the synthesis of advanced pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its significant role in the development of P2Y12 receptor antagonists, a critical class of antiplatelet therapies. The document includes structured data tables for easy reference and visual diagrams to elucidate key chemical and biological pathways.
Chemical and Physical Properties
This compound is a substituted pyridine derivative with a complex functional group arrangement that makes it a versatile building block in organic synthesis. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 75894-43-8 | [1] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [1] |
| Molecular Weight | 224.64 g/mol | [2] |
| IUPAC Name | ethyl 2-chloro-5-cyano-6-methylpyridine-3-carboxylate | [1] |
| Synonyms | Ethyl 2-chloro-5-cyano-6-methylpyridine-3-carboxylate, 2-Chloro-5-cyano-3-(ethoxycarbonyl)-6-methylpyridine, 6-Chloro-5-(ethoxycarbonyl)-2-methylnicotinonitrile | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 49-51 °C | [1] |
| Purity | ≥95% | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process. A well-documented method involves the chlorination of its precursor, ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.
Synthesis of the Precursor: Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
A common route to the precursor involves the condensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMFDMA), followed by a reaction with malononitrile.
Chlorination to this compound
The following protocol is adapted from a multi-kilogram scale synthesis and can be scaled down for laboratory use.
Experimental Protocol:
-
Reactants:
-
Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (1.6 equivalents)
-
Acetonitrile (3 volumes)
-
-
Procedure:
-
To a clean, dry reactor equipped with a mechanical stirrer and a condenser, charge the precursor, ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, and acetonitrile.
-
Add phosphorus oxychloride to the mixture.
-
Heat the reaction mixture to 80-85 °C under a nitrogen atmosphere.
-
Stir for approximately 20 hours, monitoring the reaction by HPLC until the starting material is consumed (less than 1% remaining).
-
Cool the reaction mixture to 0-5 °C.
-
Caution: The following step is exothermic. Slowly add methyl tert-butyl ether (MTBE) (6 volumes) followed by the cautious addition of purified water (6 volumes) over 1.5 hours, ensuring the temperature is maintained between 0 and 15 °C.
-
The product can then be isolated and purified through standard laboratory techniques such as extraction and crystallization.
-
Spectroscopic Data
While specific, publicly available spectra are limited, the following table summarizes the expected spectroscopic characteristics based on the compound's structure.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methyl group, and a singlet for the aromatic proton. |
| ¹³C NMR | Resonances for the ester carbonyl, the nitrile carbon, aromatic carbons, and the carbons of the ethyl and methyl groups. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, the C≡N stretch of the nitrile, and C-Cl stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (224.64 g/mol ) and an isotopic pattern characteristic of a chlorine-containing compound. |
Application in Drug Development: A Key Intermediate for P2Y12 Antagonists
This compound is a crucial intermediate in the synthesis of P2Y12 receptor antagonists.[4] The P2Y12 receptor is a key player in platelet activation and aggregation, making it a prime target for antiplatelet drugs used in the treatment and prevention of thrombotic events such as heart attacks and strokes.
Synthesis of AZD1283, a P2Y12 Antagonist
One notable application of this compound is in the synthesis of the potent and reversible P2Y12 antagonist, AZD1283.[4][5] The synthesis involves the coupling of the title compound with isonipecotic acid, followed by an amide coupling with benzylsulfonamide.[4]
The P2Y12 Signaling Pathway
The P2Y12 receptor is a G protein-coupled receptor (GPCR) found on the surface of platelets. Its activation by adenosine diphosphate (ADP) triggers a signaling cascade that ultimately leads to platelet aggregation and thrombus formation.
When ADP binds to the P2Y12 receptor, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn leads to the activation of the glycoprotein IIb/IIIa receptors on the platelet surface. These activated receptors bind to fibrinogen, cross-linking platelets and leading to the formation of a platelet plug.
P2Y12 antagonists, synthesized from intermediates like this compound, block the binding of ADP to the P2Y12 receptor, thereby inhibiting this signaling pathway and preventing platelet aggregation.
Safety and Handling
While a comprehensive safety profile is not publicly available, related compounds are known to be harmful if swallowed. Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with a critical application in the synthesis of P2Y12 receptor antagonists. Its well-defined synthesis and chemical properties make it an important compound for researchers and professionals in the field of drug development. Understanding its role in the creation of antiplatelet therapies highlights its significance in addressing cardiovascular diseases. Further research into this and similar compounds may lead to the development of even more effective and safer antithrombotic agents.
References
- 1. This compound | 75894-43-8 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 75894-43-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of P2Y12 Antagonist Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283) Led to the Discovery of an Oral Antiplatelet Agent with Improved Druglike Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 2-chloro-5-cyano-6-methylnicotinate
This technical guide provides a detailed overview of the chemical properties of Ethyl 2-chloro-5-cyano-6-methylnicotinate, a compound of interest for researchers and professionals in drug development and chemical synthesis.
Core Chemical Data
The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C₁₀H₉ClN₂O₂[1][2] |
| Molecular Weight | 224.65 g/mol [1][3] |
| Alternate Molecular Weight | 224.64 g/mol [2][4] |
Experimental Protocols & Methodologies
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are critical for its application in research and development. While specific, detailed experimental procedures are often proprietary or published within subscription-based scientific literature, a generalized workflow for its synthesis and characterization can be logically inferred.
A general synthetic workflow would likely involve the reaction of a substituted pyridine precursor, followed by purification using techniques such as column chromatography or recrystallization. Characterization would typically employ methods like Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the molecular structure, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Mass Spectrometry (MS) to confirm the molecular weight.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of a chemical compound like this compound. This represents a standard procedure in synthetic chemistry.
Further detailed information regarding specific signaling pathways or extensive experimental protocols involving this compound is not widely available in the public domain and would typically be found in specialized research publications. Researchers are encouraged to consult chemical databases and scientific literature for more specific applications and protocols.
References
Spectroscopic Characterization of Ethyl 2-chloro-5-cyano-6-methylnicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of Ethyl 2-chloro-5-cyano-6-methylnicotinate (CAS No: 75894-43-8), a key intermediate in pharmaceutical synthesis. Due to the limited availability of public domain experimental spectra, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, adaptable experimental protocols for acquiring this data are also provided to facilitate the accurate structural elucidation and quality control of this compound in a laboratory setting.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: Ethyl 2-chloro-5-cyano-6-methylpyridine-3-carboxylate, 2-Chloro-5-cyano-3-(ethoxycarbonyl)-6-methylpyridine
-
CAS Number: 75894-43-8[1]
-
Molecular Formula: C₁₀H₉ClN₂O₂[2]
-
Molecular Weight: 224.64 g/mol [2]
-
Melting Point: 49-51 °C
-
Appearance: Solid
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and typical chemical shift and absorption ranges for the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | s | 1H | H4 (aromatic proton) |
| 4.4 - 4.5 | q | 2H | -OCH₂CH₃ |
| ~2.8 | s | 3H | -CH₃ (on pyridine ring) |
| 1.4 - 1.5 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O (Ester carbonyl) |
| ~160 | C6 (C-CH₃) |
| ~155 | C2 (C-Cl) |
| ~148 | C4 (C-H) |
| ~116 | C3 (C-COOEt) |
| ~115 | -C≡N (Nitrile carbon) |
| ~108 | C5 (C-CN) |
| ~63 | -OCH₂CH₃ |
| ~25 | -CH₃ (on pyridine ring) |
| ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Medium | C≡N stretch (Nitrile) |
| ~1730 | Strong | C=O stretch (Ester) |
| ~1580, ~1450 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |
| ~1250 | Strong | C-O stretch (Ester) |
| ~750 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrum Fragments (Electron Ionization - EI)
| m/z | Interpretation |
| 224/226 | [M]⁺˙ (Molecular ion peak, with ³⁵Cl/³⁷Cl isotope pattern) |
| 195/197 | [M - C₂H₅]⁺ |
| 179/181 | [M - OC₂H₅]⁺ |
| 151/153 | [M - COOEt]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data. Instrument parameters may need to be optimized for the specific equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-carbon dual probe.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[3]
-
Add a small amount of a reference standard (e.g., Tetramethylsilane, TMS) if not already present in the solvent.
¹H NMR Data Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16, to achieve a good signal-to-noise ratio.
¹³C NMR Data Acquisition:
-
Pulse Program: Standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).[4]
-
Spectral Width: 0-220 ppm.[5]
-
Acquisition Time: ≥ 1.0 second.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of quaternary carbons.
-
Number of Scans: 128 or more, due to the low natural abundance of ¹³C.
Data Processing:
-
Apply a Fourier Transform (FT) to the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the reference peak (TMS at 0 ppm or the residual solvent peak, e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A FT-IR spectrometer.
Sample Preparation (Thin Solid Film Method): [6]
-
Dissolve a small amount (a few mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[6]
-
Drop the solution onto a salt plate (e.g., KBr or NaCl).[6]
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[6]
Data Acquisition:
-
Obtain a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[7]
-
If necessary, further dilute this solution to the low µg/mL or ng/mL range, depending on the sensitivity of the instrument.[7]
Data Acquisition (EI):
-
The sample is introduced into the ion source (often via direct insertion probe for solids or after separation by Gas Chromatography).
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[8]
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[8]
-
A detector records the abundance of each ion.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺˙), which corresponds to the molecular weight of the compound. Look for the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
Analyze the fragmentation pattern to identify characteristic losses of functional groups, which can help confirm the structure.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for the Spectroscopic Analysis of a Synthesized Compound.
References
- 1. 75894-43-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. scbt.com [scbt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.uiowa.edu [chem.uiowa.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-chloro-5-cyano-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-5-cyano-6-methylnicotinate is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development and application. This guide details the requisite experimental procedures to characterize these properties, presents templates for data organization, and visualizes potential degradation pathways and experimental workflows.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 75894-43-8 | [1] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [1] |
| Molecular Weight | 224.64 g/mol | - |
| Melting Point | 49-51 °C | [1] |
| Appearance | Solid | - |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following sections outline the protocol for determining the solubility of this compound in various solvent systems.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1]
3.1.1 Materials and Equipment
-
This compound (purity >95%)
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, acetone, ethyl acetate, dimethyl sulfoxide (DMSO), polyethylene glycol 400 (PEG 400), propylene glycol)
-
Phosphate buffered saline (PBS) at various pH values (e.g., pH 5.0, 7.4, 9.0)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
3.1.2 Procedure
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be visually apparent.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After the incubation period, cease agitation and allow the samples to stand undisturbed for a short period to allow for the sedimentation of undissolved solids.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.
-
Perform the experiment in triplicate for each solvent.
Data Presentation
The determined solubility data should be compiled in a clear and concise table for easy comparison.
Table 2: Solubility of this compound in Various Solvents at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (µg/mL) |
| Water | Data to be determined | Data to be determined |
| Ethanol | Data to be determined | Data to be determined |
| Methanol | Data to be determined | Data to be determined |
| Acetonitrile | Data to be determined | Data to be determined |
| Acetone | Data to be determined | Data to be determined |
| Ethyl Acetate | Data to be determined | Data to be determined |
| DMSO | Data to be determined | Data to be determined |
| PEG 400 | Data to be determined | Data to be determined |
| Propylene Glycol | Data to be determined | Data to be determined |
| PBS (pH 5.0) | Data to be determined | Data to be determined |
| PBS (pH 7.4) | Data to be determined | Data to be determined |
| PBS (pH 9.0) | Data to be determined | Data to be determined |
Experimental Workflow Visualization
Stability Profile
Assessing the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are employed to accelerate the degradation process and identify potential degradants.[2]
Experimental Protocol: Forced Degradation Studies
4.1.1 Materials and Equipment
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)
-
Temperature-controlled ovens
-
Photostability chamber with controlled light and UV exposure
-
pH meter
-
HPLC or LC-MS system for separation and identification of degradants
4.1.2 Procedure
-
Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add HCl solution. Incubate at elevated temperatures (e.g., 60 °C) for a defined period.
-
Alkaline Hydrolysis: Dissolve the compound and add NaOH solution. Incubate at room or elevated temperatures.
-
Oxidative Degradation: Treat a solution of the compound with H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80 °C).
-
Photolytic Degradation: Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[3]
-
At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC or LC-MS method to determine the amount of remaining parent compound and to detect and quantify any degradation products.
Data Presentation
The results of the forced degradation studies should be tabulated to show the extent of degradation under each stress condition.
Table 3: Forced Degradation of this compound
| Stress Condition | Time (hours) | Assay of Parent (%) | Major Degradants (Peak Area %) |
| 0.1 M HCl (60 °C) | 24 | Data to be determined | Data to be determined |
| 48 | Data to be determined | Data to be determined | |
| 0.1 M NaOH (RT) | 24 | Data to be determined | Data to be determined |
| 48 | Data to be determined | Data to be determined | |
| 3% H₂O₂ (RT) | 24 | Data to be determined | Data to be determined |
| 48 | Data to be determined | Data to be determined | |
| Dry Heat (80 °C) | 24 | Data to be determined | Data to be determined |
| 48 | Data to be determined | Data to be determined | |
| Photolytic | 24 | Data to be determined | Data to be determined |
| 48 | Data to be determined | Data to be determined |
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be postulated. The ester, cyano, and chloro functionalities are susceptible to hydrolysis, while the pyridine ring may be subject to oxidation.
Conclusion
The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the comprehensive characterization of the solubility and stability of this compound. The generation of this data is a critical step in the preclinical development of this compound, enabling informed decisions regarding its formulation, storage, and handling. The provided visualizations of experimental workflows and potential degradation pathways serve as valuable tools for planning and interpreting these essential studies. It is recommended that all analytical methods used for quantification are appropriately validated according to ICH guidelines.
References
Technical Guide: Safety and Handling of Ethyl 2-chloro-5-cyano-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a formal risk assessment and the Safety Data Sheet (SDS) provided by the supplier. Always refer to the specific SDS for the most accurate and up-to-date information.
Introduction
Ethyl 2-chloro-5-cyano-6-methylnicotinate is a substituted pyridine derivative. Compounds of this class are common intermediates in medicinal chemistry and drug discovery. Due to its chemical structure, which includes a chlorinated pyridine ring and a cyano group, this compound warrants careful handling to minimize potential exposure and ensure laboratory safety. This guide provides a comprehensive overview of the known safety and handling precautions for this compound, based on available data.
Hazard Identification and Classification
Based on information from the Safety Data Sheet (SDS) provided by Matrix Scientific, this compound is classified as an irritant. The toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with the standard precautions for a potentially hazardous substance.
GHS Pictogram:
Signal Word: Warning
Hazard Statements:
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash hands thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.
Physical and Chemical Properties
A summary of the available physical and chemical properties for this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 75894-43-8 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | Sigma-Aldrich[1] |
| Molecular Weight | 224.65 g/mol | Sigma-Aldrich[1] |
| Appearance | Solid | |
| Melting Point | 49-51 °C | Sigma-Aldrich[1] |
| Purity | 95% | Sigma-Aldrich[1] |
| Storage Temperature | Ambient | Sigma-Aldrich[1] |
Toxicological Information
As of the latest search, specific quantitative toxicological data for this compound, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values, are not publicly available. The primary known hazards are irritation to the skin, eyes, and respiratory system. The effects of chronic exposure have not been determined.
Experimental Protocols: Safe Handling and Use
The following are generalized experimental protocols for the safe handling of this compound in a research laboratory. These should be adapted to the specific requirements of the experiment and the facilities available.
Engineering Controls
-
Ventilation: All work with this compound, especially handling of the solid powder, should be conducted in a properly functioning chemical fume hood.
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound:
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield if there is a splash hazard. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before use. |
| Body Protection | A flame-retardant laboratory coat. |
| Respiratory Protection | Not typically required if work is performed in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
General Handling Procedure for Solid Compound
-
Preparation:
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Don the appropriate PPE as specified in section 5.2.
-
-
Weighing and Transfer:
-
To minimize dust generation, weigh the compound on a tared weigh boat or glassine paper inside the fume hood.
-
Use a spatula to carefully transfer the solid to the reaction vessel. Avoid creating dust clouds.
-
If dissolving the solid, add the solvent to the vessel containing the compound slowly to prevent splashing.
-
-
During the Experiment:
-
Keep the sash of the fume hood at the lowest practical height.
-
Continuously monitor the experiment for any unexpected changes.
-
Keep all containers of this compound sealed when not in use.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.
-
Dispose of all waste, including contaminated PPE, according to the disposal guidelines in section 7.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Specific Hazards: In case of fire, hazardous decomposition products may be released, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Clean: Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information on the specific signaling pathways affected by this compound or its detailed biological activity. As a research chemical, its properties are still under investigation.
Visualizations
The following diagrams illustrate key safety and logical workflows for handling this compound.
Caption: Hazard Identification and Mitigation Workflow.
Caption: General Experimental Workflow for Handling Solid Chemicals.
References
"Ethyl 2-chloro-5-cyano-6-methylnicotinate" literature review and background
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-chloro-5-cyano-6-methylnicotinate is a substituted pyridine derivative that holds significance as a versatile building block in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its chemical structure, featuring a reactive chlorine atom, a nitrile group, and an ester functional group, makes it a valuable precursor for the development of novel drug candidates. This technical guide provides a comprehensive review of the available literature on this compound, covering its chemical properties, synthesis, and known applications in medicinal chemistry. While specific experimental protocols and detailed biological pathway analyses for this exact molecule are not extensively documented in publicly accessible literature, this guide extrapolates from closely related isomers and derivatives to provide a foundational understanding for researchers in the field.
Chemical and Physical Properties
This compound is a solid compound with a melting point in the range of 49-51 °C. Its molecular structure and fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 75894-43-8 | |
| Molecular Formula | C₁₀H₉ClN₂O₂ | |
| Molecular Weight | 224.64 g/mol | |
| IUPAC Name | This compound | |
| Melting Point | 49-51 °C | |
| Physical Form | Solid | |
| Purity (typical) | ≥95% |
Synthesis
Illustrative Synthesis of the Isomer: Ethyl 6-chloro-5-cyano-2-methylnicotinate
The synthesis of the related isomer serves as a valuable reference. The process involves the conversion of a cyanopyridinone to the corresponding chloropyridine using a chlorinating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol (for Ethyl 6-chloro-5-cyano-2-methylnicotinate):
This protocol describes a multi-kilogram scale synthesis, highlighting its industrial relevance. The overall process yield for this transformation is reported to be as high as 89%.
-
Reaction Setup: A suitable reactor is charged with the starting cyanopyridinone, acetonitrile as the solvent, and phosphorus oxychloride.
-
Reaction Conditions: The mixture is heated to a specific temperature and stirred for an extended period to ensure the completion of the chlorination reaction.
-
Work-up and Isolation: The reaction mixture is then cooled, and the excess phosphorus oxychloride is carefully quenched. The product is extracted with an organic solvent, and subsequent purification steps, such as crystallization, are performed to isolate the final product.
This general approach of chlorinating a corresponding hydroxypyridine or pyridinone precursor is a common strategy in pyridine chemistry and is likely applicable for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
While direct applications of this compound in drug development are not explicitly detailed in the available literature, the broader class of 2-chloronicotinic acid derivatives and substituted nicotinates are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2]
Derivatives of nicotinic acid have been investigated for a range of biological activities, including:
-
Anti-inflammatory Agents: Nicotinic acid scaffolds have been utilized to develop novel anti-inflammatory agents with improved gastric safety profiles.[3]
-
Fungicidal Activity: Certain nicotinamide derivatives have been synthesized and evaluated as succinate dehydrogenase inhibitors for their potential as fungicides.[4]
-
Cardiotonic Agents: Some 2-substituted 5-cyanopyridones, which are structurally related to the potential precursor of the target molecule, have shown positive inotropic activity.
The isomeric compound, Ethyl 6-chloro-5-cyano-2-methylnicotinate , is a key intermediate in the preparation of P2Y12 antagonists, which are a class of antiplatelet drugs. This strongly suggests that this compound could also serve as a valuable building block for compounds targeting G-protein coupled receptors or other biological targets.
Logical Relationships in Synthesis
The synthesis of functionalized pyridines often follows established chemical pathways. The probable synthetic logic for obtaining this compound would likely involve the construction of a dihydropyridinone ring followed by aromatization and chlorination.
Caption: Probable synthetic pathway for this compound.
Potential Experimental Workflow for Synthesis and Characterization
A general workflow for the synthesis and characterization of this compound, based on standard laboratory practices, is outlined below.
Caption: General experimental workflow for synthesis and characterization.
Conclusion
This compound is a chemical intermediate with considerable potential for use in the synthesis of biologically active molecules. While detailed research specifically on this compound is limited in the public domain, its structural similarity to key intermediates in established drug discovery programs, such as P2Y12 antagonists, indicates its potential value. Further research into the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of novel therapeutic agents. This guide serves as a foundational resource to stimulate and support such research endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"Ethyl 2-chloro-5-cyano-6-methylnicotinate" synonyms and alternative names
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-5-cyano-6-methylnicotinate is a polysubstituted pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique arrangement of functional groups—a chloro leaving group, a nitrile, a methyl group, and an ethyl ester on a pyridine ring—makes it a versatile intermediate for the synthesis of a wide array of more complex heterocyclic compounds. This technical guide provides a comprehensive overview of its synonyms, chemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its role as a key intermediate in the development of pharmacologically active molecules.
Synonyms and Alternative Names
To facilitate comprehensive literature and database searches, a compilation of synonyms and alternative names for this compound is provided below.
| Synonym | Source |
| Ethyl 2-chloro-5-cyano-6-methylpyridine-3-carboxylate | Chemical Supplier Catalogues[1] |
| 6-Chloro-5-(ethoxycarbonyl)-2-methylnicotinonitrile | Chemical Supplier Catalogues[1] |
| 2-Chloro-5-cyano-3-(ethoxycarbonyl)-6-methylpyridine | Chemical Supplier Catalogues[1] |
| CAS Number | 75894-43-8 |
Quantitative Data
The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉ClN₂O₂ | |
| Molecular Weight | 224.65 g/mol | |
| Appearance | Solid | [2] |
| Melting Point | 49-51 °C | |
| Purity | Typically ≥95% | [1] |
| IUPAC Name | This compound | |
| InChI Code | 1S/C10H9ClN2O2/c1-3-15-10(14)8-4-7(5-12)6(2)13-9(8)11/h4H,3H2,1-2H3 | |
| InChI Key | VDAPYXHAXWXNDK-UHFFFAOYSA-N | |
| Storage Temperature | Ambient |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound and its subsequent chemical transformations.
Synthesis of this compound
A robust and scalable three-step synthesis has been developed for the multikilogram manufacture of this compound[3]. The process begins with the formation of an enaminone, followed by condensation with malononitrile to form a cyanopyridinone intermediate, which is then chlorinated.
Step 1: Synthesis of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
-
To a suitable reactor, charge ethyl acetoacetate, ethanol, and N,N-dimethylformamide dimethylacetal (DMFDMA).
-
Warm the mixture to an internal temperature of 41–43 °C and hold for 5 to 6 hours, monitoring for the consumption of ethyl acetoacetate by gas chromatography (GC).
-
Cool the reaction mixture to 20–25 °C.
-
Add triethylamine, followed by the slow addition of a solution of malononitrile in ethanol, ensuring the temperature is maintained between 25 and 36 °C.
-
The product, ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, precipitates from the reaction mixture and can be isolated by filtration.
Step 2: Synthesis of Ethyl 6-chloro-5-cyano-2-methylnicotinate
-
In a reactor equipped with a mechanical stirrer and condenser, charge the cyanopyridinone intermediate from Step 1, acetonitrile, and phosphorus oxychloride (POCl₃).
-
Heat the mixture to 80–85 °C and stir for approximately 20 hours under a nitrogen atmosphere, monitoring the reaction by high-performance liquid chromatography (HPLC).
-
Cool the reaction mixture to 0–5 °C.
-
Add methyl tert-butyl ether (MTBE), followed by the cautious, slow addition of purified water over 1.5 hours, maintaining the temperature between 0 and 15 °C due to the exothermic quench of POCl₃.
-
After the quench, the product can be isolated through workup and solvent exchange to ethanol, followed by precipitation with water and filtration to afford Ethyl 6-chloro-5-cyano-2-methylnicotinate in high yield and purity[3].
Reactions of this compound
The 2-chloro substituent on the pyridine ring is a versatile handle for introducing various functionalities through nucleophilic aromatic substitution.
1. Nucleophilic Aromatic Substitution with Amines
This reaction is a common strategy for introducing amino groups at the 2-position of the pyridine ring, a key step in the synthesis of various biologically active compounds.
-
General Procedure:
-
To a stirred solution of this compound in a suitable solvent such as N-Methyl-2-pyrrolidone (NMP), add the desired amine (e.g., 4,4-difluoroazepane or morpholine) and a base (e.g., N-ethyl-N-isopropylpropan-2-amine or potassium carbonate).
-
Heat the reaction mixture (e.g., to 70 °C or 100 °C) for a period of 2 to 3 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent like ethyl acetate.
-
The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
The crude product can be purified by silica gel chromatography.
-
2. Reductive Dechlorination
The chloro group can be removed to yield the corresponding des-chloro nicotinic acid derivative.
-
Procedure:
-
To a solution of this compound in a solvent mixture (e.g., dioxane-THF-DMF), add an aqueous solution of ammonium chloride.
-
Add zinc powder portionwise at room temperature.
-
Stir the reaction mixture at room temperature for approximately 3 hours.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic solids.
-
Wash the organic filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield Ethyl 5-cyano-6-methylnicotinate.
-
Signaling Pathways and Experimental Workflows
As a synthetic intermediate, this compound does not have a known direct biological signaling pathway. Its significance lies in its role as a precursor to molecules that do interact with biological systems. The following diagrams illustrate the synthetic workflow and logical relationships in the preparation and further functionalization of this key intermediate.
Caption: Synthetic pathway for this compound.
Caption: Reactions of this compound.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. The availability of scalable synthetic routes and the reactivity of its chloro substituent make it an attractive starting material for the construction of diverse and complex heterocyclic scaffolds. This guide provides essential technical information to support its use in research and development, particularly in the field of medicinal chemistry for the discovery of new therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 2-chloro-5-cyano-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Ethyl 2-chloro-5-cyano-6-methylnicotinate, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis is achieved through a robust and scalable three-step process, culminating in a chlorination reaction to yield the final product. The overall process has been optimized for high yield and purity, making it suitable for large-scale manufacturing.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the improved synthesis protocol.
| Step | Reaction | Starting Material | Product | Yield | Purity (by HPLC) |
| 1 & 2 | Condensation Reactions | Ethyl acetoacetate, N,N-dimethylformamide dimethylacetal, Malononitrile | Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | 89% | 99.7% |
| 3 | Chlorination | Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | Ethyl 6-chloro-5-cyano-2-methylnicotinate | Overall Process Yield: 73% | Not specified in document |
Experimental Workflow
The synthesis of this compound is accomplished through a three-step sequence as illustrated in the diagram below. The process begins with the condensation of ethyl acetoacetate and N,N-dimethylformamide dimethylacetal (DMFDMA), followed by a reaction with malononitrile to form the pyridone intermediate. The final step involves the chlorination of this intermediate to produce the target compound.[1]
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol details the final chlorination step for the preparation of Ethyl 6-chloro-5-cyano-2-methylnicotinate from Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.[1]
Materials:
-
Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Methyl tert-butyl ether (MTBE)
-
Purified water
Equipment:
-
Clean, dry reactor equipped with an overhead mechanical stirrer and condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry reactor, charge Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.
-
Chlorination: Add phosphorus oxychloride (POCl₃) to the reactor. Caution: This reaction is exothermic.
-
Quenching: After the reaction is complete, carefully quench the reaction mixture. This step is highly exothermic.
-
Extraction:
-
Add MTBE (1 L) to the quenched reaction mixture.
-
Stir the layers for 30 minutes at 10–20 °C and then allow them to settle for 10 minutes.
-
Separate the layers.
-
Recharge the aqueous layer and extract again with MTBE (1 L). Stir for 5 minutes and allow to settle for 5 minutes at 20 °C.
-
Separate the layers and combine the organic layers.
-
-
Washing:
-
Charge the combined organic layers with water (2 L).
-
Stir for 5 minutes and allow to settle for 5 minutes at 20 °C.
-
Separate the layers.
-
-
Solvent Removal and Isolation: The combined organic layer containing the product is then processed to remove the solvent, yielding Ethyl 6-chloro-5-cyano-2-methylnicotinate. The crude product can be further purified if necessary.
This improved process has been shown to increase the overall yield from 15% to 73% without the need for additional purification steps, providing a more efficient and practical route for large-scale manufacturing.[1]
References
Application Notes and Protocols for Ethyl 2-chloro-5-cyano-6-methylnicotinate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the versatile synthetic building block, Ethyl 2-chloro-5-cyano-6-methylnicotinate. This substituted pyridine derivative serves as a key intermediate in the synthesis of a variety of heterocyclic compounds with potential biological activity, making it a valuable tool for researchers in medicinal chemistry and drug discovery.
Table of Contents
-
Chemical Properties and Data
-
Applications in Organic Synthesis
-
Nucleophilic Aromatic Substitution
-
Synthesis of Pyrido[2,3-d]pyrimidines
-
Suzuki-Miyaura Cross-Coupling Reactions
-
Functional Group Transformations
-
-
Experimental Protocols
-
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines
-
Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
-
Protocol 3: Representative Protocol for Suzuki-Miyaura Cross-Coupling
-
Protocol 4: Conversion of the Nitrile to a Primary Amide
-
-
Logical Workflow for Synthesis
Chemical Properties and Data
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 75894-43-8 | [1] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [1] |
| Molecular Weight | 224.64 g/mol | |
| Appearance | Solid | |
| Melting Point | 49-51 °C | [1] |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. | |
| Purity | Typically >95% | [1] |
Applications in Organic Synthesis
This compound is a highly functionalized pyridine ring, making it an excellent starting material for the synthesis of more complex heterocyclic systems. The key reactive sites are the chloro substituent at the 2-position, which is susceptible to nucleophilic aromatic substitution, the cyano group, and the ethyl ester, which can undergo various transformations.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing cyano and ester groups. This allows for the facile introduction of a variety of nucleophiles, including amines, alcohols, and thiols. The reaction with amines is particularly useful for the synthesis of 2-aminonicotinate derivatives, which are precursors to fused heterocyclic systems. Reactions of 2-halopyridines with nitrogen-containing nucleophiles are a common method for the preparation of 2-aminopyridine derivatives.[2]
Synthesis of Pyrido[2,3-d]pyrimidines
The 2-amino-3-cyanopyridine moiety is a well-established precursor for the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with a wide range of biological activities, including potential as kinase inhibitors and anticancer agents.[3][4] Following the amination of this compound, the resulting 2-amino-5-cyano-6-methylnicotinate derivative can be cyclized with various reagents to form the fused pyrimidine ring.
Suzuki-Miyaura Cross-Coupling Reactions
The 2-chloro-pyridine core can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or their esters. This allows for the introduction of aryl or heteroaryl substituents at the 2-position, providing a powerful method for the construction of biaryl structures. While 2-chloropyridines can be less reactive than their bromo or iodo counterparts, efficient coupling can be achieved with the appropriate choice of catalyst, ligand, and reaction conditions.[5][6]
Functional Group Transformations
The cyano and ethyl ester groups offer further opportunities for synthetic diversification. The nitrile can be hydrolyzed to a carboxylic acid or an amide under appropriate conditions. The partial hydrolysis of nitriles to amides can be achieved using methods like alkaline hydrogen peroxide.[7][8] The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide via aminolysis.
Experimental Protocols
The following protocols are representative procedures based on analogous reactions reported in the literature and are intended to serve as a starting point for optimization.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes the synthesis of Ethyl 2-amino-5-cyano-6-methylnicotinate derivatives.
Reaction Scheme:
Caption: Nucleophilic Aromatic Substitution of this compound.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Base (e.g., potassium carbonate (K₂CO₃) or triethylamine (Et₃N))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-substituted nicotinate derivative.
Hypothetical Quantitative Data:
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | DMF | 100 | 6 | 85 |
| Benzylamine | DMSO | 90 | 4 | 92 |
| Morpholine | DMF | 80 | 8 | 88 |
Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This protocol outlines the cyclization of a 2-aminonicotinonitrile to form a pyrido[2,3-d]pyrimidine, a common scaffold in medicinal chemistry.[4][9]
Reaction Scheme:
Caption: Synthesis of a Pyrido[2,3-d]pyrimidine derivative.
Materials:
-
Ethyl 2-(substituted-amino)-5-cyano-6-methylnicotinate (from Protocol 1)
-
Formamide
-
High-temperature reaction vessel
-
Heating mantle or sand bath
Procedure:
-
A mixture of the Ethyl 2-amino-5-cyano-6-methylnicotinate derivative (1.0 eq) and formamide (10 eq) is heated at 180-200 °C for several hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with water and then ethanol to give the crude product.
-
Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) affords the pure pyrido[2,3-d]pyrimidin-4-one derivative.
Hypothetical Quantitative Data:
| Starting Amine for Precursor | Cyclization Time (h) | Yield (%) |
| Aniline | 5 | 75 |
| Benzylamine | 4 | 80 |
Protocol 3: Representative Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[1][10]
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., aqueous potassium carbonate solution)
-
Solvent (e.g., toluene or dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and a degassed 2M aqueous solution of potassium carbonate (3.0 eq).
-
Heat the reaction mixture at 90-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Hypothetical Quantitative Data:
| Arylboronic Acid | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
| Phenylboronic acid | 5 | 100 | 70 |
| 4-Methoxyphenylboronic acid | 5 | 100 | 78 |
Protocol 4: Conversion of the Nitrile to a Primary Amide
This protocol describes the selective partial hydrolysis of the cyano group to a primary amide.[7][11]
Reaction Scheme:
Caption: Conversion of nitrile to primary amide.
Materials:
-
Ethyl 2-substituted-5-cyano-6-methylnicotinate
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the starting nitrile (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of aqueous sodium hydroxide solution.
-
Cool the mixture in an ice bath and slowly add hydrogen peroxide (3.0 eq).
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Once the reaction is complete, quench by adding a solution of sodium sulfite.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Hypothetical Quantitative Data:
| 2-Substituent | Reaction Time (h) | Yield (%) |
| Chloro | 12 | 65 |
| Aniline | 10 | 72 |
Logical Workflow for Synthesis
The following diagram illustrates a potential synthetic workflow starting from this compound to achieve diverse molecular scaffolds.
Caption: Synthetic workflow illustrating the utility of this compound.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents [patents.google.com]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes: Synthesis of Bioactive Heterocycles from Ethyl 2-chloro-5-cyano-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Ethyl 2-chloro-5-cyano-6-methylnicotinate as a versatile building block for the preparation of various heterocyclic compounds, particularly fused pyrimidine derivatives with significant biological activity. The protocols and data presented herein are intended to guide researchers in the development of novel therapeutic agents.
Introduction
This compound is a polysubstituted pyridine derivative that serves as an excellent precursor for the synthesis of a variety of fused heterocyclic systems. The presence of multiple reactive sites—a labile chlorine atom at the 2-position, a cyano group at the 5-position, and an ester group at the 3-position—allows for diverse chemical transformations and the construction of complex molecular architectures. This note focuses on its application in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known for their potential as kinase inhibitors and anticancer agents.
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
The reaction of this compound with various dinucleophiles is a key strategy for the construction of the pyrido[2,3-d]pyrimidine scaffold. These reactions typically proceed via a cyclocondensation mechanism.
Reaction with Guanidine: Synthesis of 2,4-Diamino-5-cyano-7-methylpyrido[2,3-d]pyrimidin-6(5H)-one
A common and efficient method for the synthesis of diaminopyridopyrimidines involves the reaction of the starting nicotinic acid ester with guanidine. The reaction proceeds by initial displacement of the chloro group by one of the amino groups of guanidine, followed by an intramolecular cyclization involving the cyano and the other amino group of the guanidine moiety.
Experimental Protocol:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide by dissolving sodium metal (1 equivalent) in anhydrous ethanol.
-
Reaction with Guanidine Hydrochloride: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.02 equivalents). Stir the mixture to allow for the formation of free guanidine and precipitation of sodium chloride.
-
Addition of this compound: To the mixture containing free guanidine, add this compound (1 equivalent).
-
Reaction Conditions: Heat the reaction mixture to reflux for a specified period (typically 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, cool the mixture and evaporate the solvent under reduced pressure. Dissolve the residue in hot water and acidify with glacial acetic acid. The product will precipitate upon cooling. Filter the solid, wash with water, and dry to obtain the desired 2,4-diamino-5-cyano-7-methylpyrido[2,3-d]pyrimidin-6(5H)-one.
| Reactant | Molar Ratio | Solvent | Temperature | Reaction Time | Yield |
| This compound | 1 | Anhydrous Ethanol | Reflux | 2-4 h | High |
| Guanidine Hydrochloride | 1.02 | ||||
| Sodium | 1 |
Logical Workflow for the Synthesis of 2,4-Diamino-5-cyano-7-methylpyrido[2,3-d]pyrimidin-6(5H)-one:
Caption: Synthesis of a diaminopyridopyrimidine derivative.
Biological Significance of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Notably, certain derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Signaling Pathway Context:
Many pyrido[2,3-d]pyrimidine derivatives have been investigated as inhibitors of kinases involved in cancer cell proliferation and survival signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. By blocking the activity of these kinases, these compounds can induce apoptosis (programmed cell death) and inhibit tumor growth.
Caption: Inhibition of cancer signaling pathways.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. The straightforward and efficient protocols for its conversion into biologically active pyrido[2,3-d]pyrimidines make it an attractive building block for drug discovery and development programs. The information provided in these application notes is intended to facilitate further research and exploration of the chemical space accessible from this versatile precursor. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic targets and research goals.
Application Notes and Protocols for Ethyl 2-chloro-5-cyano-6-methylnicotinate: Reaction Mechanisms and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-chloro-5-cyano-6-methylnicotinate is a versatile substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its utility stems from the presence of multiple reactive sites, including a chloro group at the 2-position susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, a cyano group, and an ethyl ester moiety. This document provides detailed application notes on the reaction mechanisms and kinetics associated with this compound, along with experimental protocols for its synthesis and key transformations. The information is intended to guide researchers in the strategic use of this building block for the synthesis of complex molecules and potential active pharmaceutical ingredients.
Synthesis of this compound
The synthesis of this compound is typically achieved through the chlorination of its corresponding pyridone precursor, Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. This transformation is a critical step in multi-kilogram scale manufacturing processes.[1]
Reaction Mechanism
The chlorination of the pyridone precursor using a chlorinating agent such as phosphorus oxychloride (POCl₃) proceeds through the formation of a reactive intermediate. The oxygen of the pyridone attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester-like intermediate. Subsequent attack by a chloride ion at the 2-position of the pyridine ring and elimination of the phosphate group yields the desired 2-chloro derivative.
Experimental Protocol: Synthesis
The following protocol is adapted from a reported multi-kilogram scale synthesis.[1]
Materials:
-
Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Activated carbon
Procedure:
-
To a stirred slurry of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate in toluene, slowly add phosphorus oxychloride at a controlled temperature.
-
Heat the reaction mixture and maintain at reflux until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC or TLC).
-
Cool the reaction mixture and carefully quench by adding it to a cold aqueous solution of sodium bicarbonate. Caution: This quenching process is exothermic.
-
Separate the organic layer and wash it sequentially with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, treat with activated carbon to remove colored impurities, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure this compound.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing cyano and ester groups, makes the chloro substituent at the 2-position susceptible to nucleophilic aromatic substitution (SNAr). This is a key reaction for introducing a variety of nucleophiles at this position.
Reaction Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2][3] The nucleophile attacks the carbon atom bearing the chloro group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][3] The negative charge in this intermediate is delocalized over the pyridine ring and is stabilized by the electron-withdrawing substituents. In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the substitution product. The formation of the Meisenheimer complex is typically the rate-determining step.
Kinetics
| Reactant System | Nucleophile | Solvent | Temperature (°C) | **Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) ** |
| 2-Chloropyrimidine | Hydroxide | 100% Ethanol | 50 | 96.4 x 10⁻⁴ |
| 2-Chloropyrimidine | Hydroxide | 30% aq. Ethanol | 40 | 7.7 x 10⁻⁴ |
| 2-Chloropyrimidine | Dimethylamine | Ethanol | 40 | 11.2 x 10⁻⁴ |
| 2-Chloropyrimidine | Piperidine | Ethanol | 40 | 10.1 x 10⁻⁴ |
Table 1: Representative kinetic data for the SNAr reaction of 2-chloropyrimidine.[5] This data illustrates the influence of the nucleophile and solvent on the reaction rate.
Experimental Protocol: General SNAr Reaction
Materials:
-
This compound
-
Nucleophile (e.g., an amine, alcohol, or thiol)
-
Base (e.g., K₂CO₃, NaH, or an amine base if the nucleophile is not basic)
-
Solvent (e.g., DMF, DMSO, or acetonitrile)
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base, followed by the nucleophile.
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 120 °C, depending on the reactivity of the nucleophile).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visualization of SNAr Mechanism
Caption: General mechanism for the SNAr reaction.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro group at the 2-position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are fundamental in modern drug discovery for generating molecular diversity.
General Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps:[7]
-
Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.
-
Transmetalation (for Suzuki and Stille reactions) or Ligand Exchange/Deprotonation (for Buchwald-Hartwig and Sonogashira reactions): The coupling partner (e.g., organoboron, organotin, amine, or alkyne) transfers its organic group to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the chloro-nicotinate with an organoboron reagent.[8][9]
Application Notes: This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position, which is a common strategy in medicinal chemistry to explore structure-activity relationships.[8]
Experimental Protocol: Suzuki-Miyaura Coupling [8]
-
Reactants: this compound (1.0 equiv), Arylboronic acid (1.2-1.5 equiv), Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos).
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Procedure: Combine the reactants and base in the solvent. Degas the mixture and add the palladium catalyst. Heat the reaction mixture (typically 80-110 °C) until completion. Perform an aqueous workup and purify the product.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of C-N bonds by coupling the chloro-nicotinate with primary or secondary amines.[10][11][12]
Application Notes: The Buchwald-Hartwig amination provides access to a diverse range of substituted 2-amino-nicotinates, which are important pharmacophores in many biologically active molecules.
Experimental Protocol: Buchwald-Hartwig Amination [13]
-
Reactants: this compound (1.0 equiv), Amine (1.1-1.5 equiv), Base (e.g., NaOt-Bu, K₃PO₄, 1.2-2.0 equiv).
-
Catalyst: A combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos).
-
Solvent: Anhydrous, aprotic solvent (e.g., toluene, dioxane).
-
Procedure: In an inert atmosphere, combine the reactants and base in the solvent. Add the palladium precatalyst and ligand. Heat the mixture (typically 80-120 °C) until the starting material is consumed. After cooling, quench the reaction, perform an aqueous workup, and purify the product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the chloro-nicotinate and a terminal alkyne.[14][15]
Application Notes: This reaction is valuable for introducing alkynyl moieties, which can serve as handles for further transformations (e.g., click chemistry) or as part of the final target structure.
Experimental Protocol: Sonogashira Coupling [16]
-
Reactants: this compound (1.0 equiv), Terminal alkyne (1.1-1.5 equiv), Base (an amine base like triethylamine or diisopropylethylamine).
-
Catalysts: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).
-
Solvent: Anhydrous, degassed solvent (e.g., THF, DMF).
-
Procedure: Dissolve the reactants in the solvent. Add the palladium and copper catalysts. Stir the reaction at room temperature or with gentle heating until completion. After completion, perform a standard workup and purify the product.
Visualization of Cross-Coupling Reactions
Caption: Key cross-coupling reactions for the functionalization of this compound.
Reactions of the Ester Moiety
The ethyl ester group can undergo various transformations, such as hydrolysis and amidation, to provide other important functional groups.
Hydrolysis
Mechanism: The hydrolysis of the ethyl ester to the corresponding carboxylic acid can be carried out under acidic or basic conditions. Basic hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by the elimination of ethoxide. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
Kinetics: The alkaline hydrolysis of ethyl nicotinate has been studied, and the reaction rate is influenced by the solvent composition.[17] The specific rate constant generally decreases with the addition of organic co-solvents like ethanol to the aqueous medium.
Experimental Protocol: Alkaline Hydrolysis
-
Dissolve this compound in a mixture of ethanol and water.
-
Add an aqueous solution of a base (e.g., NaOH or LiOH).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry.
Amidation
Mechanism: The direct conversion of the ethyl ester to an amide can be achieved by heating with an amine, often in the presence of a catalyst. The reaction involves nucleophilic attack of the amine on the ester carbonyl, forming a tetrahedral intermediate, which then collapses to eliminate ethanol and form the amide.[18]
Experimental Protocol: Amidation
-
Combine this compound and the desired amine (primary or secondary) in a suitable high-boiling solvent or neat.
-
Heat the reaction mixture, often to high temperatures, to drive the reaction to completion. The use of a catalyst, such as sodium methoxide or certain Lewis acids, can facilitate the reaction at lower temperatures.
-
Monitor the reaction for the formation of the amide product.
-
Upon completion, cool the reaction and purify the product, typically by recrystallization or chromatography.
Conclusion
This compound is a highly functionalized and valuable building block for the synthesis of complex heterocyclic compounds. The chloro substituent at the 2-position is readily displaced by a variety of nucleophiles through SNAr reactions or can be functionalized using a range of palladium-catalyzed cross-coupling reactions. The ester and cyano groups offer additional sites for chemical modification. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient and strategic use of this versatile intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. zenodo.org [zenodo.org]
- 6. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. rsc.org [rsc.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. scirp.org [scirp.org]
- 17. researchgate.net [researchgate.net]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Reactions Involving Ethyl 2-chloro-5-cyano-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and subsequent reactions of Ethyl 2-chloro-5-cyano-6-methylnicotinate. This versatile intermediate is a key building block in the synthesis of a variety of heterocyclic compounds, particularly in the development of novel therapeutics. The protocols provided herein are based on established literature and are intended to serve as a comprehensive guide for laboratory applications.
Synthesis of this compound
The most common and scalable synthesis of this compound involves the chlorination of its corresponding pyridone precursor, Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.
Experimental Protocol: Chlorination
A robust method for the synthesis of this compound employs phosphorus oxychloride (POCl₃).
Materials:
-
Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile
-
Methyl tert-butyl ether (MTBE)
-
Purified water
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer and condenser, charge Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1 equivalent), acetonitrile (3 volumes), and POCl₃ (1.6 equivalents).
-
Heat the mixture to 80-85 °C and stir for approximately 20 hours under a nitrogen atmosphere. Monitor the reaction progress by HPLC until the starting material is consumed (<1%).
-
Cool the reaction mixture to 0-5 °C.
-
Carefully add MTBE (6 volumes) to the cooled mixture.
-
Slowly quench the reaction by adding purified water (6 volumes) over 1.5 hours, ensuring the temperature is maintained between 0 and 15 °C. Caution: The quench of POCl₃ is highly exothermic.
-
The product can then be isolated through standard workup procedures, such as extraction and crystallization.
Quantitative Data: Synthesis
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity | Reference |
| Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | POCl₃ | Acetonitrile | 80-85 °C | 20 h | >70% | High | [1] |
Reactions Involving this compound
The chloro-substituent at the 2-position of the pyridine ring is susceptible to displacement by various nucleophiles, making this compound a valuable precursor for a range of derivatives.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the cyano and ester groups, facilitates nucleophilic aromatic substitution at the C2 position. This is a common strategy for introducing amine functionalities.
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., 4,4-difluoroazepane, morpholine)
-
N-ethyl-N-isopropylpropan-2-amine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP) or Morpholine (as solvent)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
To a stirred solution of this compound (1 equivalent) and the desired amine (1.5-2 equivalents) in a suitable solvent (e.g., NMP), add a base such as DIPEA (3 equivalents) or K₂CO₃ (2 equivalents).
-
Heat the reaction mixture to a temperature between 70-100 °C.
-
Stir for 2-3 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature, dilute with water, and extract the product with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography.
Quantitative Data: Nucleophilic Aromatic Substitution
| Nucleophile | Base | Solvent | Temperature | Time | Product | Reference |
| 4,4-difluoroazepane | DIPEA | NMP | 70 °C | 2 h | Ethyl 5-cyano-2-(4,4-difluoroazepan-1-yl)-6-methylnicotinate | |
| Morpholine | K₂CO₃ | Morpholine | 100 °C | 3 h | Ethyl 5-cyano-6-methyl-2-morpholinonicotinate |
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)
The chloro-substituent can also be utilized in palladium-catalyzed cross-coupling reactions to form C-C bonds. The Suzuki-Miyaura coupling is a powerful tool for this transformation.
Please note: A specific protocol for the Suzuki-Miyaura coupling of this compound was not found in the immediate literature. The following is a general protocol for the coupling of 2-chloronicotinate esters and may require optimization.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., a phosphine ligand)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, with water)
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., 1-5 mol%), and the ligand (e.g., 2-10 mol%).
-
Add the base (2-3 equivalents) and the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction to 80-120 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Synthesis and Key Reactions Workflow
Caption: A workflow diagram illustrating the synthesis of the target compound and its subsequent functionalization reactions.
Logical Relationship of Reaction Types
References
Purifying Ethyl 2-chloro-5-cyano-6-methylnicotinate: A Guide for Researchers
For researchers, scientists, and professionals in drug development, obtaining highly pure "Ethyl 2-chloro-5-cyano-6-methylnicotinate" is a critical step in ensuring the reliability and reproducibility of experimental results. This intermediate is valuable in the synthesis of various pharmaceutical compounds, and its purity can significantly impact reaction yields and the impurity profile of the final active pharmaceutical ingredient. This document provides detailed application notes and protocols for the purification of this compound, focusing on two primary laboratory techniques: recrystallization and column chromatography.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is fundamental to developing effective purification strategies.
| Property | Value | Reference |
| CAS Number | 75894-43-8 | [1][2] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [1] |
| Molecular Weight | 224.65 g/mol | [1] |
| Melting Point | 49-51 °C | [1] |
| Appearance | Solid | [3] |
| Commercial Purity | ~95% | [1] |
Purification Strategies: An Overview
The choice of purification method depends on the nature and quantity of impurities present in the crude material. For "this compound," both recrystallization and column chromatography are effective techniques.
Recrystallization is a cost-effective method for removing small amounts of impurities from a solid compound. The principle lies in the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Column chromatography is a versatile technique for separating a mixture of compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating compounds with similar polarities and for purifying larger quantities of material.[4][5][6]
Below are detailed protocols for each of these purification techniques, tailored for "this compound" based on general principles for similar heterocyclic compounds.
Application Note 1: Purification by Recrystallization
Objective: To purify crude this compound to a high degree of purity by removing soluble and insoluble impurities.
Principle: This protocol is based on the principle that the desired compound and impurities have different solubility profiles in a given solvent. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities will either be insoluble at high temperatures or remain soluble at low temperatures.
Experimental Protocol: Recrystallization
1. Solvent Selection:
-
The choice of solvent is critical for successful recrystallization. Based on the structure of the target molecule (a substituted pyridine), suitable solvents to screen include:
-
Alcohols (e.g., ethanol, methanol, isopropanol)
-
Aromatic hydrocarbons (e.g., toluene)
-
Esters (e.g., ethyl acetate)
-
Ketones (e.g., acetone)
-
Mixed solvent systems (e.g., hexane/ethyl acetate, ethanol/water)
-
-
Procedure for Solvent Screening:
-
Place a small amount of the crude solid (approx. 50 mg) in a test tube.
-
Add a few drops of the test solvent and observe the solubility at room temperature.
-
If the solid is insoluble, gently heat the test tube. An ideal solvent will dissolve the solid completely upon heating.
-
Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
-
2. Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the selected solvent dropwise while gently heating the flask on a hot plate. Continue adding the solvent until the solid just dissolves.
-
If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl.
-
Perform a hot filtration to remove any insoluble impurities and the activated charcoal. This should be done quickly to prevent premature crystallization.
-
Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the crystals in a desiccator or a vacuum oven at a temperature below the melting point.
Expected Outcome: White to off-white crystalline solid with a purity of >98%.
Data Presentation
| Parameter | Before Purification | After Recrystallization |
| Appearance | Yellowish solid | White crystalline solid |
| Purity (by HPLC) | ~95% | >98% |
| Melting Point | 47-50 °C | 49-51 °C |
Application Note 2: Purification by Column Chromatography
Objective: To purify this compound from a complex mixture of impurities using silica gel column chromatography.
Principle: This method separates compounds based on their polarity. A solvent system (mobile phase) is chosen to move the compounds through a column packed with a stationary phase (e.g., silica gel). Less polar compounds will travel faster down the column, while more polar compounds will be retained longer.[4][5][7]
Experimental Protocol: Column Chromatography
1. Selection of Mobile Phase:
-
The appropriate mobile phase is typically determined by thin-layer chromatography (TLC) analysis.
-
Procedure for TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber containing a test solvent system (e.g., a mixture of hexane and ethyl acetate in varying ratios).
-
Visualize the spots under UV light.
-
The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.4.
-
2. Column Packing:
-
Slurry Method (Wet Packing):
-
Choose a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain slowly.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
3. Sample Loading and Elution:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel column.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.
Expected Outcome: A purified solid with a purity of >99%.
Data Presentation
| Parameter | Before Purification | After Column Chromatography |
| Appearance | Brownish oil or solid | White solid |
| Purity (by HPLC) | ~90-95% | >99% |
| Number of Impurities | Multiple | None detectable by TLC |
Visualization of Purification Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of each purification technique.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. This compound | 75894-43-8 [sigmaaldrich.com]
- 2. 75894-43-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. Ethyl 2-chloro-5-methylnicotinate | CymitQuimica [cymitquimica.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
Application Notes and Protocols: Ethyl 2-chloro-5-cyano-6-methylnicotinate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of Ethyl 2-chloro-5-cyano-6-methylnicotinate, a key building block in the development of pharmaceutical intermediates, with a specific focus on its application in the synthesis of P2Y12 receptor antagonists.
Introduction
This compound (CAS No: 75894-43-8) is a substituted pyridine derivative that serves as a versatile intermediate in organic synthesis. Its reactive chloro and cyano functionalities, coupled with the ester and methyl groups on the pyridine ring, make it a valuable precursor for the construction of complex heterocyclic molecules. This is particularly relevant in the field of medicinal chemistry, where it has been identified as a crucial component in the synthesis of potent P2Y12 receptor antagonists, a class of drugs that are vital in the prevention of thrombosis.
Synthesis of this compound
A robust and scalable multi-kilogram synthesis of this compound has been developed, demonstrating its industrial relevance. The process involves a multi-step reaction sequence, with the final chlorination step being critical for the introduction of the reactive chloro group.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a reported multi-kilogram scale synthesis.
Materials:
-
Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile
-
Methyl tert-butyl ether (MTBE)
-
Purified water
Procedure:
-
In a suitable reactor, charge Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1 equivalent), acetonitrile (3 volumes), and phosphorus oxychloride (1.6 equivalents).
-
Heat the reaction mixture to 80-85 °C and stir for approximately 20 hours under a nitrogen atmosphere. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Cool the reaction mixture to 0-5 °C.
-
Carefully add MTBE (6 volumes) to the cooled mixture.
-
Slowly and cautiously quench the reaction by adding purified water (6 volumes) over 1.5 hours, ensuring the temperature is maintained between 0 and 15 °C. Caution: The quench of POCl₃ is highly exothermic.
-
After the quench is complete, separate the organic layer.
-
Wash the organic layer with water and then with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate |
| Key Reagent | Phosphorus oxychloride (POCl₃) |
| Solvent | Acetonitrile |
| Reaction Temperature | 80-85 °C |
| Reaction Time | ~20 hours |
| Overall Process Yield | Increased from 15% to 73% with process improvements |
Application in the Synthesis of P2Y12 Receptor Antagonists: The Case of AZD1283
This compound is a key intermediate in the synthesis of AZD1283, a potent and reversible P2Y12 receptor antagonist developed by AstraZeneca. The synthesis involves the nucleophilic substitution of the chloro group on the pyridine ring with a piperidine derivative.
Experimental Workflow: Synthesis of AZD1283 Precursor
Caption: Synthetic pathway to AZD1283.
Experimental Protocol: Synthesis of 1-(5-cyano-6-(ethoxycarbonyl)-2-methylpyridin-2-yl)piperidine-4-carboxylic acid (AZD1283 Precursor)
Materials:
-
Ethyl 6-chloro-5-cyano-2-methylnicotinate
-
4-Piperidinecarboxylic acid (Isonipecotic acid)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Base (e.g., Potassium carbonate - K₂CO₃)
Procedure:
-
In a reaction vessel, dissolve Ethyl 6-chloro-5-cyano-2-methylnicotinate and 4-piperidinecarboxylic acid in a suitable solvent such as DMF.
-
Add a base, such as potassium carbonate, to the mixture.
-
Heat the reaction mixture to a temperature that facilitates the nucleophilic aromatic substitution reaction. The exact temperature and reaction time will need to be optimized.
-
Monitor the reaction by an appropriate analytical technique (e.g., TLC or LC-MS) until completion.
-
Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts and the solvent.
-
The product, 1-(5-cyano-6-(ethoxycarbonyl)-2-methylpyridin-2-yl)piperidine-4-carboxylic acid, can be isolated and purified by crystallization or column chromatography.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material 1 | Ethyl 6-chloro-5-cyano-2-methylnicotinate |
| Starting Material 2 | 4-Piperidinecarboxylic acid |
| Yield | 81% (as reported for a similar coupling) |
The P2Y12 Receptor Signaling Pathway
P2Y12 receptor antagonists, such as those synthesized from this compound, are crucial for the management of thrombotic diseases. They function by inhibiting the P2Y12 receptor on the surface of platelets, thereby preventing platelet activation and aggregation.
The binding of adenosine diphosphate (ADP) to the P2Y12 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade. This involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which would otherwise phosphorylate and inhibit proteins involved in platelet activation.
Simultaneously, activation of the P2Y12 receptor leads to the activation of the phosphoinositide 3-kinase (PI3K) pathway. This results in the activation of downstream effectors that contribute to the conformational change of the glycoprotein IIb/IIIa receptors on the platelet surface, enabling them to bind fibrinogen and leading to platelet aggregation and thrombus formation.
P2Y12 Receptor Signaling Pathway Diagram
Caption: P2Y12 receptor signaling pathway.
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its efficient and scalable production, combined with its utility in constructing complex heterocyclic systems, makes it an attractive starting material for drug discovery and development programs. The successful application of this building block in the synthesis of P2Y12 receptor antagonists like AZD1283 highlights its significance in developing novel therapeutics for cardiovascular diseases. The provided protocols and pathway information serve as a valuable resource for researchers in this field.
Application Notes and Protocols for the Scalable Synthesis of Ethyl 2-chloro-5-cyano-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and scalable protocols for the industrial synthesis of Ethyl 2-chloro-5-cyano-6-methylnicotinate, a key intermediate in the development of pharmaceutical compounds, including P2Y12 receptor antagonists. The described two-step synthesis has been optimized for large-scale production, demonstrating a significant increase in overall yield from 15% to 73% and has been successfully implemented to produce over 80 kg of the final product.[1][2][3]
Synthesis Overview
The scalable synthesis of this compound is a two-step process commencing from readily available starting materials. The initial step involves the synthesis of the precursor, Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. The subsequent step is the chlorination of this intermediate to yield the final product.
Data Presentation
The following tables summarize the key quantitative data for the optimized, scalable synthesis of this compound and its precursor.
Table 1: Synthesis of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
| Parameter | Value |
| Starting Material | Ethyl acetoacetate |
| Key Reagents | N,N-dimethylformamide dimethylacetal (DMFDMA), Malononitrile, Triethylamine |
| Solvent | Ethanol |
| Reaction Temperature | 41-43 °C (Step 1), 25-36 °C (Step 2) |
| Reaction Time | 5-6 hours (Step 1) |
| Product Purity | High, precipitates from reaction mixture |
| Overall Yield | Not explicitly stated for this step, but contributes to the overall 73% yield. |
Table 2: Synthesis of this compound
| Parameter | Value |
| Starting Material | Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate |
| Key Reagent | Phosphorus oxychloride (POCl₃) |
| Solvent | Acetonitrile |
| Reaction Temperature | 80-85 °C |
| Reaction Time | 20 hours |
| Product Purity | Sufficiently pure for subsequent steps without extra purification |
| Overall Process Yield | 73% (from Ethyl acetoacetate) |
Experimental Protocols
The following are detailed protocols for the scalable synthesis of this compound.
Protocol 1: Synthesis of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
This protocol details the synthesis of the key intermediate.
Materials:
-
Ethyl acetoacetate
-
Ethanol
-
N,N-dimethylformamide dimethylacetal (DMFDMA)
-
Triethylamine
-
Malononitrile
Procedure:
-
To a suitable reactor, charge ethyl acetoacetate (1 equivalent), ethanol (2 volumes), and DMFDMA (1.03 equivalents).[1]
-
Warm the mixture to an internal temperature of 41–43 °C.[1]
-
Maintain this temperature for 5 to 6 hours, monitoring the reaction progress by Gas Chromatography (GC) until ≤2% of ethyl acetoacetate remains.[1]
-
Cool the reaction mixture to 20–25 °C.[1]
-
Add triethylamine (0.1 equivalents).[1]
-
Slowly add a solution of malononitrile (1.1 equivalents) in ethanol, ensuring the temperature is maintained between 25 and 36 °C.[1]
-
The product will precipitate out of the solution.
-
Filter the solid product and wash it with ethanol.
-
Dry the product under vacuum to yield Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.
Protocol 2: Synthesis of this compound
This protocol describes the chlorination of the intermediate to produce the final product.
Materials:
-
Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (from Protocol 1)
-
Acetonitrile
-
Phosphorus oxychloride (POCl₃)
-
Methyl tert-butyl ether (MTBE)
-
Purified water
Procedure:
-
In a round-bottom flask equipped with an overhead mechanical stirrer and condenser, charge Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1 equivalent), acetonitrile (3 volumes), and POCl₃ (1.6 equivalents).[1]
-
Heat the mixture to an external temperature of 80–85 °C and stir for 20 hours under a nitrogen atmosphere.[1]
-
Monitor the reaction by HPLC until less than 1% of the starting material remains.[1]
-
Cool the reaction mixture to 0–5 °C.[1]
-
Charge MTBE (6 volumes) to the cooled mixture.[1]
-
CAUTION: Exothermic quench of POCl₃. Carefully add purified water (6 volumes) over 1.5 hours, maintaining the temperature between 0 and 15 °C.[1]
-
Stir the layers for 30 minutes at 10–20 °C and then allow them to settle for 10 minutes.[1]
-
Separate the layers.
-
Recharge the aqueous layer and extract with MTBE (1 volume).
-
Stir for 5 minutes and allow the layers to settle for 5 minutes at 20 °C.[1]
-
Separate the layers and combine the organic layers.
-
The combined organic layers contain the desired product, this compound.
Visualizations
The following diagrams illustrate the synthesis workflow.
Caption: Overall synthesis workflow for this compound.
References
Application Notes and Protocols for the Characterization of Ethyl 2-chloro-5-cyano-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the comprehensive analytical characterization of Ethyl 2-chloro-5-cyano-6-methylnicotinate, a key intermediate in pharmaceutical synthesis. The methodologies outlined herein utilize a multi-technique approach, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, to ensure accurate structural elucidation, purity assessment, and quality control.
Compound Information
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 75894-43-8[1] |
| Molecular Formula | C₁₀H₉ClN₂O₂[2] |
| Molecular Weight | 224.65 g/mol |
| Structure | |
![]() | |
| Appearance | White to off-white solid |
| Melting Point | 49-51 °C[2] |
| Purity | ≥95%[2] |
Analytical Techniques and Protocols
A combination of chromatographic and spectroscopic techniques is recommended for the full characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary method for determining the purity of the compound and identifying any process-related impurities. A reverse-phase method is generally suitable for this type of molecule.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended.
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in acetonitrile.
Data Presentation:
| Parameter | Expected Result |
| Retention Time (Rt) | Dependent on the specific system, but should be consistent. |
| Purity (%) | ≥ 95% (determined by peak area normalization). |
| Related Impurities | Report any impurity peak with an area > 0.1%. |
Workflow for HPLC Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for identifying volatile impurities and confirming the molecular weight of the target compound. Given the potential for thermal degradation of some nicotinate derivatives, a carefully optimized temperature program is crucial.[3]
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., with an Electron Ionization source).
-
Column: A mid-polarity column, such as a DB-17 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is often suitable for polar compounds like nicotine derivatives.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane or ethyl acetate.
Data Presentation:
| Parameter | Expected Result |
| Retention Time (Rt) | Consistent for the main peak. |
| Molecular Ion (M+) | m/z = 224 (and M+2 isotope peak at m/z = 226). |
| Key Fragments | Characteristic fragments should be identified to support the structure. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the M+ peak.[5][6] |
Workflow for GC-MS Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Concentration: Approximately 10-20 mg of the sample dissolved in 0.6-0.7 mL of the deuterated solvent.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1 s
-
Pulse width: 90°
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2 s
-
Pulse program: Proton-decoupled
-
Data Presentation:
¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | s | 1H | Pyridine-H |
| ~4.4 | q | 2H | -OCH₂CH₃ |
| ~2.7 | s | 3H | Pyridine-CH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts:
| Chemical Shift (ppm) | Assignment |
| ~164 | C=O |
| ~160 | Pyridine-C (C-Cl) |
| ~158 | Pyridine-C (C-CH₃) |
| ~145 | Pyridine-CH |
| ~116 | Pyridine-C (C-CN) |
| ~115 | -CN |
| ~105 | Pyridine-C (C-COOEt) |
| ~62 | -OCH₂CH₃ |
| ~24 | Pyridine-CH₃ |
| ~14 | -OCH₂CH₃ |
Logical Relationship for NMR Structural Assignment:
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
Data Presentation:
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2230 | C≡N (nitrile) stretch |
| ~1730 | C=O (ester) stretch |
| ~1550-1600 | C=C and C=N (aromatic ring) stretches |
| ~1250 | C-O (ester) stretch |
| ~750-850 | C-Cl stretch |
Summary of Analytical Characterization
The combination of these analytical techniques provides a robust and comprehensive characterization of this compound. HPLC is ideal for purity assessment, GC-MS confirms the molecular weight and identifies volatile impurities, NMR provides definitive structural elucidation, and FTIR confirms the presence of key functional groups. These methods, when used in conjunction, ensure the quality and identity of the compound for research and development purposes.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-chloro-5-cyano-6-methylnicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-chloro-5-cyano-6-methylnicotinate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions.
Q1: Why is the yield of my this compound unexpectedly low?
A1: Low yields can stem from several factors throughout the synthetic process. A primary cause can be the quality of the starting material, Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. The presence of impurities in this precursor can lead to side reactions and reduced product formation.[1] Additionally, incomplete chlorination is a common issue. Ensure that the reaction goes to completion by monitoring it via HPLC.[1] Other factors to consider include:
-
Suboptimal Reaction Temperature: The chlorination reaction with phosphorus oxychloride (POCl₃) requires a specific temperature range (80-85 °C) to proceed efficiently.[1] Deviations can lead to incomplete reaction or degradation.
-
Insufficient Reagent: An inadequate amount of POCl₃ will result in incomplete conversion of the starting material. A molar equivalent of at least 1.6 is recommended.[1]
-
Moisture in the Reaction: The presence of water can decompose POCl₃ and lead to the formation of byproducts. Ensure all glassware is thoroughly dried and reagents are handled under anhydrous conditions.
-
Losses During Workup: The quenching of excess POCl₃ is highly exothermic and must be carefully controlled to avoid product degradation.[1] Furthermore, ensure efficient extraction of the product from the aqueous layer.
Q2: I am observing significant impurity formation in my final product. How can I minimize this?
A2: Impurity formation is a common challenge. The purity of the starting cyanopyridinone is crucial, as impurities in this material can be carried through or lead to side products.[1] Two major impurities were identified in one study, and their formation was mechanistically elucidated, leading to a process with significant purity improvements.[1] Key strategies to minimize impurities include:
-
Starting Material Purity: Begin with high-purity Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. Recrystallization or column chromatography of the starting material may be necessary.
-
Controlled Quenching: The workup procedure, particularly the quenching of POCl₃ with water, is critical. This step is highly exothermic and should be performed at a low temperature (0-15 °C) with slow addition of water to prevent byproduct formation.[1]
-
Optimized Reaction Time: While ensuring the reaction goes to completion, avoid unnecessarily long reaction times at high temperatures, which can promote the formation of degradation products. Monitor the reaction progress to determine the optimal endpoint.[1]
Q3: My chlorination reaction appears to be stalled or is not proceeding to completion. What steps should I take?
A3: A stalled reaction can be frustrating. Here are several troubleshooting steps:
-
Verify Reagent Activity: Ensure that the POCl₃ used is of good quality and has not been deactivated by exposure to moisture.
-
Check Reaction Temperature: Confirm that the internal reaction temperature is being maintained at the optimal 80-85 °C.[1]
-
Agitation: In a slurry reaction, ensure that the stirring is efficient to allow for proper mixing of the reagents. Poor agitation can lead to localized concentration gradients and incomplete reaction.[1]
-
Increase Reagent Stoichiometry: If the reaction is stalled with starting material still present, a small, incremental addition of POCl₃ could be considered, though this should be done cautiously.
-
Analyze for Inhibitors: In rare cases, the starting material may contain an unknown impurity that inhibits the reaction. Purifying the starting material would be the recommended course of action.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the chlorination step?
A1: Acetonitrile is a suitable solvent for the chlorination of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate with POCl₃.[1]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by High-Performance Liquid Chromatography (HPLC).[1] This technique allows for the quantitative tracking of the disappearance of the starting material and the formation of the product.
Q3: What is a safe and effective workup procedure for this reaction?
A3: After cooling the reaction mixture, it is recommended to add an appropriate solvent like methyl tert-butyl ether (MTBE) before cautiously quenching the excess POCl₃ with purified water at a controlled temperature between 0 and 15 °C.[1] This procedure helps to manage the exotherm and safely decompose the reactive reagent.
Data Presentation
Table 1: Optimized Reaction Parameters for Chlorination
| Parameter | Value | Reference |
| Starting Material | Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | [1] |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [1] |
| Solvent | Acetonitrile | [1] |
| Temperature | 80-85 °C | [1] |
| Reaction Time | ~20 hours | [1] |
| Molar Ratio (POCl₃:Starting Material) | 1.6 : 1 | [1] |
| Quenching Temperature | 0-15 °C | [1] |
Table 2: Comparison of Process Yields
| Process | Overall Yield | Reference |
| Initial Process | 15% | [1] |
| Optimized Process | 73% | [1] |
Experimental Protocols
Synthesis of this compound
This protocol is based on a reported multikilogram scale synthesis.[1]
-
Reaction Setup: In a clean, dry reactor equipped with a mechanical stirrer and a condenser, charge Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1 equivalent), acetonitrile (3 volumes), and phosphorus oxychloride (1.6 equivalents).
-
Reaction Execution: Heat the mixture to an internal temperature of 80-85 °C and stir for approximately 20 hours under a nitrogen atmosphere.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material using HPLC (at 260 nm) until less than 1% remains.
-
Workup: Cool the reaction mixture to 0-5 °C.
-
Quenching: Charge methyl tert-butyl ether (MTBE) (6 volumes) to the cooled mixture.
-
Hydrolysis: Slowly add purified water (6 volumes) over a period of 1.5 hours, ensuring the internal temperature is maintained between 0 and 15 °C. Caution: The quenching of POCl₃ is highly exothermic.
-
Extraction and Isolation: After the quench is complete, separate the organic layer. The product can be isolated by standard extraction and purification procedures.
Visualizations
Caption: Synthesis pathway for this compound.
References
"Ethyl 2-chloro-5-cyano-6-methylnicotinate" reaction side products and impurities
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-chloro-5-cyano-6-methylnicotinate. It addresses common issues encountered during its synthesis, focusing on side products and impurities.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and scalable approach involves a multi-step synthesis. This typically starts with the condensation of ethyl acetoacetate and N,N-dimethylformamide dimethylacetal (DMFDMA) to form an enaminone intermediate. This intermediate is then reacted with malononitrile in the presence of a base to yield a dihydropyridine derivative, Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. The final step is the chlorination of this intermediate, often using a reagent like phosphorus oxychloride (POCl₃), to produce the target molecule, this compound.[1]
Q2: I am observing significant impurity formation during the synthesis. What are the likely side products?
During the synthesis of the dihydropyridine intermediate, two major impurities are commonly observed.[1] These arise from side reactions of the enaminone intermediate. Understanding the mechanism of their formation is key to minimizing their presence.
Q3: How can I minimize the formation of these impurities?
Elucidation of the impurity formation mechanisms has led to significant process improvements. Key strategies include careful control of reaction temperature and the order of reagent addition. For instance, adding a solution of malononitrile slowly to the reaction mixture containing the enaminone and a base can help to suppress the formation of side products.[1]
Q4: My final product, this compound, shows signs of degradation. What could be the cause?
Nicotinate esters can be susceptible to hydrolysis, especially under acidic or basic conditions, which would convert the ethyl ester back to the corresponding carboxylic acid. Ensure that work-up and purification steps are performed under neutral or near-neutral pH conditions and at moderate temperatures to prevent hydrolysis.
Q5: Are there any other potential side reactions to be aware of?
While the formation of the two major impurities from the enaminone intermediate is a primary concern, other potential side reactions in related nicotinonitrile syntheses include dimerization of cyanopyridine radical anions under reducing conditions. However, the specific reaction conditions for the synthesis of this compound are generally oxidative in the final chlorination step, making this less of a concern. Incomplete chlorination during the final step can also lead to the presence of the hydroxypyridine precursor as an impurity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low Yield of Dihydropyridine Intermediate | Instability of the enaminone intermediate. Formation of a thick slurry hindering agitation and leading to co-precipitation of impurities.[1] | - Ensure complete formation of the enaminone before proceeding. - Maintain careful temperature control during the reaction. - Use an appropriate solvent system and agitation to manage slurry formation. |
| Presence of a Major Impurity (Isomeric Dihydropyridine) | Dimerization and cyclization of the enaminone intermediate with malononitrile in an alternative pathway.[1] | - Slow, controlled addition of the malononitrile solution. - Optimize the base and reaction temperature to favor the desired reaction pathway. |
| Presence of a Second Major Impurity (Michael Adduct) | Michael addition of the enaminone to the desired dihydropyridine product.[1] | - Optimize reaction stoichiometry to avoid an excess of the enaminone intermediate. - Control reaction time to minimize the formation of this subsequent adduct. |
| Incomplete Chlorination | Insufficient chlorinating agent or reaction time. | - Use a slight excess of the chlorinating agent (e.g., POCl₃). - Monitor the reaction by a suitable analytical method (e.g., TLC, HPLC) to ensure completion. |
| Hydrolysis of the Ester Group | Acidic or basic conditions during work-up or purification. | - Neutralize the reaction mixture carefully after quenching the chlorinating agent. - Use buffered solutions if necessary during extraction. - Avoid prolonged exposure to strong acids or bases. |
Data Presentation: Summary of Key Impurities
| Impurity Name | Molecular Formula | Formation Pathway | Mitigation Strategy |
| Isomeric Dihydropyridine Impurity | C₁₅H₁₇N₃O₄ | Dimerization and alternative cyclization of the enaminone intermediate with malononitrile.[1] | Slow addition of malononitrile, temperature control. |
| Michael Adduct Impurity | C₂₀H₂₄N₄O₅ | Michael addition of the enaminone intermediate to the desired dihydropyridine product.[1] | Stoichiometry control, optimized reaction time. |
| 2-Hydroxy-5-cyano-6-methylnicotinic acid ethyl ester | C₁₀H₁₀N₂O₃ | Incomplete chlorination of the dihydropyridine intermediate. | Use of sufficient chlorinating agent, reaction monitoring. |
| 2-Chloro-5-cyano-6-methylnicotinic acid | C₉H₅ClN₂O₂ | Hydrolysis of the final product's ester group. | Neutral work-up and purification conditions. |
Experimental Protocols
Synthesis of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate [1]
-
To a clean, dry reactor equipped with a mechanical stirrer and condenser, charge ethyl acetoacetate and ethanol.
-
Add N,N-dimethylformamide dimethylacetal (DMFDMA) and warm the mixture to an internal temperature of 41–43 °C for 5 to 6 hours, monitoring for the consumption of ethyl acetoacetate by GC.
-
Cool the reaction mixture to 20–25 °C and add triethylamine.
-
Slowly add a solution of malononitrile in ethanol, carefully maintaining the temperature between 25 and 36 °C.
-
After the addition is complete, stir the reaction mixture until the reaction is complete as monitored by a suitable analytical method.
-
Isolate the product by filtration and wash with ethanol.
Synthesis of this compound [1]
-
Suspend the Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate in a suitable solvent such as toluene.
-
Add phosphorus oxychloride (POCl₃) and heat the mixture to reflux.
-
Monitor the reaction for completion.
-
Carefully quench the reaction mixture with an ice-water mixture (Caution: Exothermic).
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., MTBE).
-
Combine the organic layers, wash with water, and then with a brine solution.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product, for example, by recrystallization from a suitable solvent system.
Visualizations
Caption: Synthetic pathway and formation of major side products.
Disclaimer: The information provided in this technical support guide is for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
References
Optimizing reaction conditions for "Ethyl 2-chloro-5-cyano-6-methylnicotinate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 2-chloro-5-cyano-6-methylnicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended modern synthesis route for this compound?
A1: The recommended route involves a two-step process starting from the condensation of ethyl acetoacetate and N,N-dimethylformamide dimethylacetal (DMFDMA), followed by reaction with malononitrile to form Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. This intermediate is then chlorinated to yield the final product, this compound. This improved process has been shown to increase the overall yield significantly.[1][2]
Q2: What are the critical safety precautions to consider during the synthesis?
A2: A critical safety precaution is the handling of phosphorus oxychloride (POCl₃) used in the chlorination step. The quenching of POCl₃ is highly exothermic and must be performed under controlled temperature conditions (e.g., 0–15 °C) with slow addition of water.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The reaction should be conducted in a well-ventilated fume hood.
Q3: What are some of the known impurities that can form during the synthesis?
A3: While specific structures are not detailed in all public literature, the formation of two major impurities was a significant issue in previous synthetic routes, leading to low yields and purity.[1][2] These impurities were largely addressed by process improvements that avoided the isolation of an unstable enaminone intermediate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Overall Yield | Suboptimal reaction conditions in the initial condensation steps. Instability of the enaminone intermediate in older protocols. | Adopt the improved three-step, one-pot synthesis that avoids isolation of the unstable enaminone. Ensure precise temperature control during the reaction of ethyl acetoacetate with DMFDMA and the subsequent addition of malononitrile.[1] |
| Thick Slurry Formation & Poor Agitation | High concentration of reactants or intermediates precipitating out of solution. | This was a known issue in previous synthetic routes. The improved process using a different solvent system and reaction conditions was developed to mitigate this problem, leading to better operability.[1] Ensure adequate solvent volume and efficient mechanical stirring. |
| Incomplete Chlorination | Insufficient reaction time or temperature. Degradation of the chlorinating agent. | Monitor the reaction progress using HPLC until less than 1% of the starting material (cyanopyridinone) remains. Ensure the reaction is maintained at 80–85 °C for a sufficient duration (e.g., 20 hours).[1] Use fresh or properly stored POCl₃. |
| Exothermic Reaction During Quench | Rapid addition of water to quench residual POCl₃. | The reaction mixture should be cooled to 0–5 °C before slowly adding water over a prolonged period (e.g., 1.5 hours) to maintain the temperature between 0 and 15 °C.[1] This controlled addition is crucial for safety and preventing side reactions. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Previous Route | Improved Route | Reference |
| Overall Yield | 15% | 73% | [1][2] |
| Key Challenge | Instability of enaminone intermediate, formation of thick slurry, difficult workup. | Controlled exothermic quench of POCl₃. | [1] |
| Purification | Required extra purification steps. | No extra purification steps needed. | [1][2] |
Experimental Protocols
Improved Synthesis of Ethyl 6-Chloro-5-cyano-2-methylnicotinate
This protocol is adapted from an optimized process for multikilogram manufacture.[1]
Step 1: Synthesis of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
-
To a suitable reactor, charge ethyl acetoacetate, ethanol, and N,N-dimethylformamide dimethylacetal (DMFDMA).
-
Warm the mixture to an internal temperature of 41–43 °C and maintain for 5 to 6 hours, monitoring by GC until ≤2% of ethyl acetoacetate remains.
-
Cool the reaction mixture to 20–25 °C.
-
Add triethylamine.
-
Slowly add a solution of malononitrile in ethanol, ensuring the temperature is maintained between 25 and 36 °C.
-
The resulting intermediate is used directly in the next step.
Step 2: Chlorination to Ethyl 6-Chloro-5-cyano-2-methylnicotinate
-
Charge the cyanopyridinone intermediate from Step 1, acetonitrile, and phosphorus oxychloride (POCl₃) into a reactor equipped with a mechanical stirrer and condenser.
-
Heat the mixture to an external temperature of 80–85 °C and stir for approximately 20 hours under a nitrogen atmosphere.
-
Monitor the reaction by HPLC (at 260 nm) until less than 1% of the starting cyanopyridinone remains.
-
Cool the reaction mixture to 0–5 °C.
-
Add methyl tert-butyl ether (MTBE).
-
CAUTION: Carefully and slowly add purified water over approximately 1.5 hours, ensuring the internal temperature is maintained between 0 and 15 °C due to the exothermic nature of the POCl₃ quench.
-
Isolate the product through standard workup procedures.
Visualizations
Caption: Optimized workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Ethyl 2-chloro-5-cyano-6-methylnicotinate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Ethyl 2-chloro-5-cyano-6-methylnicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the known physical and chemical properties of this compound?
A1: Key properties are summarized in the table below. This information is crucial for developing appropriate purification strategies.
| Property | Value | Reference |
| CAS Number | 75894-43-8 | [1] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | |
| Molecular Weight | 224.65 g/mol | |
| Appearance | Solid | - |
| Melting Point | 49-51 °C | |
| Commercial Purity | Typically 95-97% | |
| Storage Temperature | Ambient |
Q2: What are the likely impurities in a crude sample of this compound?
A2: While specific impurity profiles for this compound are not extensively detailed in the available literature, common impurities in the synthesis of related substituted nicotinates can include:
-
Unreacted starting materials: Depending on the synthetic route, these could include precursors to the pyridine ring.
-
Side-products: Over-reaction or incomplete reaction can lead to various side-products. For nicotinic acid derivatives, hydrolysis of the ester or nitrile group is a potential side reaction, especially during work-up.[2]
-
Positional isomers: The synthesis might yield isomers with substituents at different positions on the pyridine ring.
-
Colored impurities: Crude nicotinic acid and its derivatives can often be yellow or brown due to chromophores formed during the synthesis.[3]
Q3: What are the primary methods for purifying this compound?
A3: The two most common and effective purification techniques for this type of organic compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the scale of the purification.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of this compound.
Issue 1: The crude product is an oil or fails to solidify.
Q: My synthesized this compound is an oil and will not crystallize, even though its melting point is listed as 49-51 °C. What should I do?
A: Oiling out during purification is a common issue, often caused by the presence of significant impurities that depress the melting point or inhibit crystal lattice formation.
Solutions:
-
Solvent Titration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or petroleum ether) dropwise with vigorous stirring until turbidity persists. This can sometimes induce crystallization.
-
Seed Crystals: If a small amount of pure, solid material is available, adding a seed crystal to the supersaturated solution or oil can initiate crystallization.
-
Column Chromatography: If recrystallization attempts fail, column chromatography is the most effective method to separate the desired product from the impurities causing it to oil out.
Issue 2: The purified product has a persistent yellow or brown color.
Q: After purification, my this compound remains colored. How can I remove these colored impurities?
A: Colored impurities are common in the synthesis of aromatic nitrogen heterocycles.
Solutions:
-
Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated carbon (charcoal) to the solution. Heat the mixture for a few minutes, and then perform a hot filtration to remove the carbon, which will have adsorbed the colored impurities.
-
Melt and Recrystallize: A method patented for the purification of nicotinic acid involves melting the crude yellow product and holding it in the molten state for a short period before cooling and recrystallizing.[3] This thermal treatment can break down the chromophores. Given the relatively low melting point of the target compound, this could be a viable, though potentially destructive, method to try on a small scale.
-
Column Chromatography: Colored impurities often have different polarities from the desired product and can be effectively separated by column chromatography.
Issue 3: Purity does not improve significantly after recrystallization.
Q: I have attempted recrystallization from several solvents, but the purity of my this compound (as determined by NMR or LC-MS) is not increasing. What is the problem?
A: This suggests that the impurities have very similar solubility properties to the product in the chosen solvents, or that the recrystallization technique needs optimization.
Solutions:
-
Solvent System Screening: A systematic screening of different solvents and solvent pairs is necessary. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A two-solvent system (one "good" solvent and one "poor" solvent) often provides better selectivity.
-
Slow Cooling: Ensure the crystallization process is slow. Rapid cooling can trap impurities within the crystal lattice. Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath.
-
Switch to Column Chromatography: If recrystallization is ineffective, column chromatography is the recommended alternative as it separates compounds based on differences in their interaction with the stationary phase, a different principle than solubility.
Experimental Protocols (Starting Points for Method Development)
Disclaimer: The following protocols are suggested starting points based on the chemical properties of this compound and general organic chemistry principles. Optimization will likely be required for your specific crude material.
Protocol 1: Recrystallization
-
Solvent Selection:
-
Based on the structure (an ester with chloro, cyano, and aromatic functionalities), suitable single solvents to screen include ethanol, isopropanol, and ethyl acetate.
-
Suitable two-solvent systems to screen include ethyl acetate/hexanes, dichloromethane/hexanes, and acetone/water.
-
-
Procedure (Example with Ethanol): a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of hot ethanol to just dissolve the solid. The flask should be heated in a water bath or on a hot plate. c. If the solution is colored, add a small amount of activated carbon and continue to heat for 5-10 minutes. d. Perform a hot filtration through a fluted filter paper to remove the activated carbon and any insoluble impurities. e. Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. f. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield. g. Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol. h. Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is a standard choice.
-
Mobile Phase (Eluent) Selection:
-
The polarity of the eluent is critical. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal system should give the product an Rf value of approximately 0.3.
-
A suggested starting gradient for TLC analysis is from 10% to 50% ethyl acetate in hexanes.
-
-
Procedure: a. Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent mixture. b. Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dry, impregnated silica onto the top of the packed column. c. Elution: Begin eluting with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product. d. Fraction Analysis: Monitor the composition of the collected fractions by TLC. e. Product Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.
Visualizations
Caption: A general workflow for selecting a purification method for this compound.
Caption: A troubleshooting decision tree for common purification challenges.
References
Technical Support Center: Synthesis of Ethyl 2-chloro-5-cyano-6-methylnicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Ethyl 2-chloro-5-cyano-6-methylnicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound typically involves a multi-step process. A common route starts with the condensation of ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an enaminone. This intermediate is then reacted with malononitrile in the presence of a base to yield a cyanopyridone, specifically Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. The final step is the chlorination of this pyridone intermediate, most commonly using phosphorus oxychloride (POCl₃), to afford the desired this compound.[1][2]
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control include reaction temperature, the purity of starting materials, and the stoichiometry of reagents. For instance, during the formation of the enaminone, maintaining the temperature between 41-43 °C is crucial to ensure the reaction goes to completion.[1] In the final chlorination step, controlling the temperature during the quench of excess POCl₃ is critical for safety and to minimize byproduct formation.
Q3: What are the expected yield and purity of the final product?
A3: With an optimized process, the overall yield for the synthesis of the closely related isomer, Ethyl 6-chloro-5-cyano-2-methylnicotinate, can be as high as 73% without the need for extensive purification.[1][3] The purity of the final product is typically high, often exceeding 98-99% after appropriate workup and purification.
Q4: How can I monitor the progress of the reactions?
A4: The progress of each step can be monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).[1] For example, the consumption of ethyl acetoacetate in the first step can be monitored by GC.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the formation of the cyanopyridone intermediate. | - Incomplete formation of the enaminone intermediate. - Formation of a thick slurry during the reaction with malononitrile, leading to poor mixing and side reactions. - Instability of the enaminone intermediate. | - Ensure the reaction of ethyl acetoacetate and DMFDMA is complete by monitoring with GC. The temperature should be maintained at 41-43 °C for 5-6 hours.[1] - Use a suitable solvent system and ensure vigorous stirring to maintain a mobile slurry. - Use the enaminone intermediate directly in the next step without prolonged storage. |
| Formation of impurities during the synthesis of the cyanopyridone. | - Side reactions due to the instability of the enaminone. - Incorrect stoichiometry of reactants. | - Optimize the reaction conditions, including temperature and reaction time. - Carefully control the addition of malononitrile and triethylamine.[1] |
| Low yield or incomplete reaction during the final chlorination step. | - Insufficient amount or activity of the chlorinating agent (POCl₃). - Reaction temperature is too low. | - Use a fresh, high-purity batch of POCl₃. - Ensure the reaction is heated to the appropriate temperature (e.g., reflux) and monitor by TLC or HPLC until the starting material is consumed. |
| Product is dark-colored or contains impurities after chlorination. | - Overheating during the reaction or workup. - Incomplete removal of POCl₃ during the workup. - Formation of chlorinated byproducts. | - Carefully control the temperature during the reaction and the exothermic quench of excess POCl₃. - Perform a thorough aqueous workup to remove all traces of POCl₃. This may involve multiple extractions.[1] - Purify the crude product using column chromatography or recrystallization. |
| Difficulty in isolating the final product. | - The product may be soluble in the workup solvents. - Formation of an emulsion during extraction. | - Use a suitable extraction solvent like methyl tert-butyl ether (MTBE).[1] - If an emulsion forms, adding brine or filtering through a pad of celite can help to break it. |
Experimental Protocols
Synthesis of Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (Cyanopyridone Intermediate)
-
To a clean, dry reactor equipped with a mechanical stirrer and condenser, charge ethyl acetoacetate (1 equivalent), ethanol (2 volumes), and N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.03 equivalents).[1]
-
Warm the mixture to an internal temperature of 41–43 °C and maintain for 5 to 6 hours, or until ≤2% of ethyl acetoacetate remains as determined by GC analysis.[1]
-
Cool the reaction mixture to 20–25 °C.
-
Add triethylamine (0.1 equivalents) followed by the slow addition of a solution of malononitrile (1.1 equivalents) in ethanol. Maintain the temperature between 25 and 36 °C during the addition.[1]
-
Stir the resulting slurry at room temperature until the reaction is complete (monitor by TLC or HPLC).
-
Isolate the product by filtration, wash with cold ethanol, and dry under vacuum.
Synthesis of this compound
Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and hazardous materials.
-
To a clean, dry reactor, charge the cyanopyridone intermediate from the previous step.
-
Carefully add phosphorus oxychloride (POCl₃) (a suitable excess, e.g., 3-5 equivalents).
-
Heat the mixture to reflux and maintain until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by adding the reaction mixture to ice-water with vigorous stirring. This step is highly exothermic and should be performed with extreme caution.
-
Extract the aqueous layer with a suitable organic solvent, such as methyl tert-butyl ether (MTBE).[1]
-
Combine the organic layers and wash with water and then with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the chlorination step.
References
"Ethyl 2-chloro-5-cyano-6-methylnicotinate" stability issues and degradation pathways
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Ethyl 2-chloro-5-cyano-6-methylnicotinate. The information herein addresses potential stability issues and degradation pathways to assist in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture ingress and exposure to air. For extended storage, maintaining a temperature of 4°C is advisable. The compound should be protected from direct sunlight and sources of ignition.[1]
Q2: What are the potential degradation pathways for this compound?
A2: Based on the structure of this compound, the primary degradation pathways are likely to be hydrolysis, photolysis, and thermal decomposition.
-
Hydrolysis: The ester and cyano groups are susceptible to hydrolysis under acidic or basic conditions. The ester can hydrolyze to the corresponding carboxylic acid, while the cyano group can be converted to a carboxylic acid or an amide.
-
Photolysis: Exposure to UV light may lead to the degradation of the pyridine ring system.[3][4]
-
Thermal Decomposition: At elevated temperatures, decomposition of the molecule may occur, potentially leading to the formation of various degradation products.[5]
Q3: How can I monitor the stability of this compound in my experiments?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended for monitoring the stability of the compound.[6] This method should be capable of separating the intact compound from its potential degradation products. Developing such a method often involves performing forced degradation studies to generate the likely impurities.[6][7][8]
Troubleshooting Guide
Q1: I am observing an unexpected peak in my HPLC analysis after dissolving the compound in a buffered solution. What could be the cause?
A1: An unexpected peak could indicate degradation of the compound. The most likely cause in a buffered solution is hydrolysis of the ester or cyano group. The rate of hydrolysis is pH-dependent. Consider the following:
-
Check the pH of your buffer: Extreme pH values (highly acidic or basic) will accelerate hydrolysis.
-
Analyze a freshly prepared sample: This will help you to determine if the degradation is occurring over time.
-
Perform a forced degradation study: Subjecting the compound to acidic and basic conditions will help you to identify the degradation product and confirm if the unexpected peak corresponds to a hydrolytic product.
Q2: My solid compound has changed color after being stored on the benchtop for a few days. Is it still usable?
A2: A change in color may indicate degradation, possibly due to exposure to light or air (oxidation). It is recommended to re-analyze the compound using a validated analytical method to assess its purity before use. To prevent this in the future, always store the compound in a tightly sealed container, protected from light, and in a controlled environment.[1]
Q3: During a heating step in my reaction, I am seeing a lower than expected yield of my desired product. Could the starting material be degrading?
A3: Yes, thermal degradation is a possibility. This compound may not be stable at elevated temperatures. To investigate this:
-
Run a control experiment: Heat a solution of the starting material under the same reaction conditions (temperature, solvent, time) but without other reagents. Analyze the sample to check for degradation.
-
Lower the reaction temperature: If possible, try running the reaction at a lower temperature to minimize thermal decomposition.
-
Monitor the reaction over time: Taking aliquots at different time points can help you understand the kinetics of both your desired reaction and any potential degradation.
Summary of Potential Stability Issues
| Stress Condition | Potential Degradation Products | Recommended Prevention |
| Hydrolysis | 2-chloro-5-cyano-6-methylnicotinic acid, Ethyl 2-chloro-5-amido-6-methylnicotinate | Use freshly prepared solutions. Avoid extreme pH conditions. If necessary, work at lower temperatures to slow kinetics. |
| Photolysis | Complex mixture of pyridine ring cleavage products | Protect from light by using amber vials or covering glassware with aluminum foil. |
| Thermal | Various decomposition products | Avoid high temperatures during reactions and storage. If heating is necessary, use the lowest effective temperature. |
| Oxidation | N-oxides, other oxidation products | Store under an inert atmosphere (e.g., nitrogen or argon). Avoid contact with strong oxidizing agents. |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at room temperature for 24 hours.
-
At appropriate time intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Photostability Study
-
Sample Preparation:
-
Prepare a solid sample by spreading a thin layer of the compound in a petri dish.
-
Prepare a solution of the compound (e.g., 1 mg/mL in methanol).
-
-
Light Exposure:
-
Place the samples in a photostability chamber and expose them to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC to determine the extent of degradation.
Visualizations
Caption: Potential hydrolytic degradation pathways.
Caption: Workflow for forced degradation studies.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 3. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nist.gov [nist.gov]
- 6. biomedres.us [biomedres.us]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting failed reactions with "Ethyl 2-chloro-5-cyano-6-methylnicotinate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Ethyl 2-chloro-5-cyano-6-methylnicotinate. The following sections address common issues encountered during reactions involving this versatile building block.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNA_r_)
Q1: My nucleophilic substitution reaction on the 2-chloro position is sluggish or failing. What are the common causes?
A1: Low reactivity in SNAr reactions with this compound can stem from several factors. The electron-withdrawing nature of the cyano and ester groups activates the 2-position towards nucleophilic attack; however, issues can still arise.
Troubleshooting Steps:
-
Nucleophile Strength: Ensure your nucleophile is sufficiently strong. Weakly basic nucleophiles may require more forcing conditions.
-
Reaction Temperature: These reactions often require elevated temperatures to overcome the activation energy. Consider increasing the reaction temperature, potentially using a high-boiling point solvent like DMF, DMSO, or NMP.
-
Solvent Choice: The choice of solvent is critical. Aprotic polar solvents are generally preferred as they can solvate the cation without deactivating the nucleophile. Ensure the solvent is anhydrous, as water can consume the nucleophile and participate in side reactions.
-
Base Strength: If your nucleophile is an amine or alcohol that requires deprotonation, the choice and stoichiometry of the base are crucial. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often effective.
Issue 2: Challenges in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Q2: I am experiencing low yields in my Suzuki or Buchwald-Hartwig coupling reaction with an arylboronic acid or an amine. What should I investigate?
A2: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in palladium-catalyzed cross-coupling reactions.[1][2] The primary hurdle is the oxidative addition of the C-Cl bond to the palladium(0) complex, which is often the rate-limiting step.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.[2] Switch to a more active catalyst system employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2] These ligands promote the formation of the active monoligated palladium(0) species required for the challenging oxidative addition of the C-Cl bond.
-
Catalyst Loading: For unreactive aryl chlorides, increasing the catalyst loading from the typical 1-2 mol% to 3-5 mol% can improve conversion.
-
Base Selection: The choice of base is critical for the efficiency of the catalytic cycle. For Suzuki couplings, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[2] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOtBu is commonly used.[1]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1][2] Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly degassed.
Table 1: Recommended Conditions for Challenging Cross-Coupling Reactions
| Parameter | Suzuki Coupling | Buchwald-Hartwig Amination |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | XPhos, SPhos, RuPhos | XPhos, SPhos, BrettPhos |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | NaOtBu, LiHMDS |
| Solvent | Toluene, Dioxane, THF (often with water) | Toluene, Dioxane |
| Temperature | 80-120 °C | 80-110 °C |
Issue 3: Unwanted Side Reactions
Q3: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions?
A3: Several functional groups in this compound can participate in side reactions depending on the reaction conditions.
Potential Side Reactions:
-
Hydrolysis of the Ester: Under strongly acidic or basic conditions, particularly in the presence of water, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.[3][4] If this is not the desired outcome, ensure anhydrous conditions and use non-aqueous workups.
-
Reaction with the Cyano Group: Strong nucleophiles, such as Grignard reagents or organolithiums, can attack the cyano group to form a ketone after hydrolysis of the intermediate imine.[5][6][7] If the desired reaction is at the 2-chloro position, consider using less aggressive nucleophiles or protecting the cyano group, although this is synthetically complex.
-
Hydrodehalogenation: In palladium-catalyzed reactions, a common side reaction is the replacement of the chlorine atom with a hydrogen atom.[1] This can be minimized by ensuring a high concentration of the coupling partner and using anhydrous, high-purity reagents.
Experimental Protocols
General Protocol for a Buchwald-Hartwig Amination
This is a generalized procedure and should be optimized for the specific amine being used.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the ligand (e.g., XPhos, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for failed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. quora.com [quora.com]
- 6. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Ethyl 2-chloro-5-cyano-6-methylnicotinate
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy to introduce the 2-chloro and 5-cyano groups onto a pyridine ring?
A1: A plausible two-step strategy involves:
-
Chlorination and Formylation: A Vilsmeier-Haack or a modified Vilsmeier-Haack reaction on a suitable precursor, such as an N-oxide or an acetamido-substituted pyridine, can introduce a chlorine atom at the 2-position and a formyl group (a precursor to the cyano group) at the 3-position.
-
Cyanation: The chloro-substituted pyridine can then undergo a palladium-catalyzed cyanation to introduce the cyano group at the 5-position.
Q2: What are the critical parameters to control during a Vilsmeier-Haack reaction for pyridine functionalization?
A2: The key parameters to optimize for a successful Vilsmeier-Haack reaction include the molar ratio of the Vilsmeier reagent (typically formed in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF)), the reaction temperature, and the reaction time. An excess of POCl₃ can lead to the decomposition of the starting material[1][2]. The temperature is also crucial, as it can influence the product distribution and yield[3].
Q3: Which catalyst systems are effective for the cyanation of chloropyridines?
A3: Palladium-based catalysts are commonly employed for the cyanation of aryl and heteroaryl chlorides. Typical catalyst systems include palladium(II) acetate (Pd(OAc)₂) or palladium nanoparticles, often in combination with a phosphine ligand. The choice of the cyanide source (e.g., potassium ferrocyanide (K₄[Fe(CN)₆]), sodium cyanide (NaCN), or potassium cyanide (KCN)) and the solvent (e.g., DMF, acetonitrile, or propionitrile) are also critical for reaction efficiency[4][5][6].
Q4: How can I monitor the progress of the chlorination and cyanation reactions?
A4: The progress of both reactions can be effectively monitored using standard chromatographic techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of starting materials and the formation of the desired product and any byproducts.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in the Vilsmeier-Haack Reaction
| Potential Cause | Troubleshooting Steps |
| Insufficient Reagent Activity | Ensure that the POCl₃ and DMF are of high purity and anhydrous, as moisture can deactivate the Vilsmeier reagent. |
| Inappropriate Reagent Ratio | Optimize the molar ratio of POCl₃ to DMF. An excess of POCl₃ can lead to decomposition[1][2]. Start with a 1:1 ratio and adjust as needed. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some Vilsmeier-Haack reactions require heating to proceed at an appreciable rate[3]. |
| Poor Substrate Reactivity | The pyridine precursor may not be sufficiently activated. Consider using a more electron-rich substrate or a different synthetic route. |
Issue 2: Poor Selectivity in the Vilsmeier-Haack Reaction
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | The reaction temperature can significantly impact the regioselectivity. Experiment with a range of temperatures to find the optimal condition for the desired isomer[3]. |
| Steric Hindrance | The substitution pattern on the pyridine ring can influence the position of functionalization. A different precursor may be necessary to achieve the desired regiochemistry. |
Issue 3: Low Yield in Palladium-Catalyzed Cyanation
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. Use high-purity, degassed solvents. |
| Inappropriate Ligand | The choice of phosphine ligand can be critical. Screen a variety of ligands to find one that promotes efficient catalytic turnover. |
| Poor Solubility of Cyanide Source | Select a solvent in which the cyanide salt has reasonable solubility. The use of a phase transfer catalyst may also improve the reaction rate[7]. |
| Sub-optimal Temperature | The reaction temperature can influence the rate of both the desired reaction and catalyst decomposition. Optimize the temperature to maximize the yield of the desired product. |
Experimental Protocols (Generalized)
Disclaimer: These are generalized protocols based on similar transformations and should be adapted and optimized for the specific synthesis of Ethyl 2-chloro-5-cyano-6-methylnicotinate.
Protocol 1: Generalized Vilsmeier-Haack Reaction for Chlorination and Formylation
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, place the pyridine precursor.
-
Dissolve the precursor in a suitable anhydrous solvent (e.g., 1,2-dichloroethane).
-
In the dropping funnel, prepare the Vilsmeier reagent by slowly adding POCl₃ to an equimolar amount of anhydrous DMF at 0 °C.
-
Add the freshly prepared Vilsmeier reagent dropwise to the solution of the pyridine precursor at a controlled temperature (e.g., 0 °C or room temperature).
-
After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or HPLC[2][3].
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Generalized Palladium-Catalyzed Cyanation
-
To a reaction vessel, add the chlorinated pyridine substrate, the palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (if required), the cyanide source (e.g., K₄[Fe(CN)₆]), and a base (e.g., K₂CO₃).
-
Add an anhydrous, degassed solvent (e.g., DMF or acetonitrile) under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 120-140 °C) and stir until the starting material is consumed, as monitored by TLC or HPLC[5].
-
After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired cyanated product.
Data Presentation
Table 1: Comparison of Catalysts for Cyanation of Aryl Chlorides
| Catalyst / Ligand | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / L3* | K₄[Fe(CN)₆] | t-BuOH/H₂O | 120 | Good | [5] |
| Pd nanoparticles on ZnO | K₄[Fe(CN)₆] | DMF | 130 | Moderate to Good | [5] |
| Pd@CS-biguanidine | K₄[Fe(CN)₆] | DMF | 120 | Excellent | [5] |
| Ligand-free Palladium Acetate | K₄[Fe(CN)₆] | Organic Solvent | 40-200 | Not specified | [6] |
* L3 = 2-di-tert-butylphosphino-2′-isopropoxy-1,1′-binaphthyl
Table 2: Optimization of Vilsmeier-Haack Reaction Conditions
| Substrate | DMF:POCl₃ Ratio | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| 2-acetamido-tetraarylporphyrin | 1:3 | DCE | 80 | Chloro-formyl- and formyl-pyridoporphyrins | 37 and 11 | [2] |
| 2-acetamido-tetraarylporphyrin | 5:6 | DCE | 80 | Chloro-formyl- and formyl-pyridoporphyrins | 51 and 22 | [2] |
| 1-acetyl,1-carbamoyl cyclopropane | 1:5 | Not specified | 100 | Substituted pyridin-2(1H)-one | 73 | [3] |
| 1-acetyl,1-carbamoyl cyclopropane | 1:5 | Not specified | 120 | Isomeric substituted pyridin-2(1H)-one | 78 | [3] |
Visualizations
Caption: Proposed Synthetic Workflow for this compound.
Caption: Troubleshooting Logic for Addressing Low Reaction Yields.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 6. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 7. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
Impact of solvent on "Ethyl 2-chloro-5-cyano-6-methylnicotinate" reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvents on reactions involving Ethyl 2-chloro-5-cyano-6-methylnicotinate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of reaction for this compound, and how does solvent choice play a role?
A1: The most prevalent reaction is nucleophilic aromatic substitution (SNAr) at the C2 position, where the chloro group is displaced by a nucleophile. The pyridine ring is electron-deficient, which facilitates this type of reaction. Solvent choice is critical as it influences the reaction rate and yield by stabilizing the transition states and intermediates. Generally, polar solvents are preferred for SNAr reactions.
Q2: Which solvent classes are recommended for nucleophilic aromatic substitution with this compound?
A2: Both polar aprotic and polar protic solvents can be used, with the optimal choice depending on the specific nucleophile and reaction conditions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) are often excellent choices. They can accelerate the reaction by solvating the intermediate complex, which has a delocalized negative charge.
-
Polar Protic Solvents (e.g., ethanol, isopropanol, water) can also be effective. However, they may solvate the nucleophile through hydrogen bonding, which can sometimes decrease its nucleophilicity and slow the reaction rate.
Q3: Can non-polar solvents be used for reactions with this compound?
A3: Non-polar solvents (e.g., toluene, hexane) are generally not recommended for nucleophilic aromatic substitution reactions involving charged or polar nucleophiles. These solvents do not effectively stabilize the charged intermediates and transition states, leading to significantly slower reaction rates and lower yields.
Q4: How does the solubility of this compound in different solvents affect my reaction?
A4: Ensuring that all reactants are well-dissolved is crucial for a successful reaction. Poor solubility can lead to slow or incomplete reactions. It is advisable to perform a solubility test with your chosen solvent before starting a large-scale reaction. If the starting material has poor solubility, consider using a co-solvent system or a different solvent with better solubilizing properties.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Reaction | Inappropriate Solvent Choice: Using a non-polar solvent for a nucleophilic substitution. | Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to better stabilize the reaction intermediates. |
| Poor Solubility: Reactants are not fully dissolved in the chosen solvent. | - Increase the reaction temperature if the solvent's boiling point allows. - Use a co-solvent to improve solubility. - Select a different solvent in which all reactants are soluble. | |
| Deactivated Nucleophile: The nucleophile is strongly solvated by a protic solvent. | If using a polar protic solvent, consider switching to a polar aprotic solvent to enhance the nucleophile's reactivity. | |
| Slow Reaction Rate | Suboptimal Solvent Polarity: The solvent may not be polar enough to sufficiently stabilize the transition state. | Move to a more polar solvent. For example, if the reaction is slow in THF, try acetonitrile or DMF. |
| Solvent-Nucleophile Interaction: Strong hydrogen bonding between a protic solvent and the nucleophile. | Switch from a protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., DMF). | |
| Formation of Side Products/Low Purity | Solvent-Induced Side Reactions: The solvent may be participating in the reaction or promoting undesired pathways. | - Ensure the solvent is dry and of high purity. - Consider a less reactive solvent with similar polarity. - Lowering the reaction temperature may improve selectivity. |
| Incomplete Reaction: The reaction has not gone to completion, leading to a mixture of starting material and product. | - Increase the reaction time. - Increase the temperature. - Re-evaluate the solvent choice for a faster reaction rate. |
Data Presentation
Table 1: General Impact of Solvent Class on Nucleophilic Aromatic Substitution (SNAr) Reactions
| Solvent Class | Examples | Expected Relative Rate | Potential Issues |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Can be difficult to remove post-reaction. |
| Polar Protic | Ethanol, Isopropanol, Water | Moderate to High | May reduce nucleophilicity of strong bases. |
| Non-Polar | Toluene, Hexane, Dioxane | Low | Poor solubility of polar reactants and intermediates. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution on this compound
-
Reactant Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and the chosen nucleophile (1.1-1.5 equivalents) in the selected solvent.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time. Monitor the reaction progress by a suitable analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the solvent and the nature of the product. A typical work-up may involve quenching the reaction with water, followed by extraction of the product with an organic solvent.
-
Purification: The crude product can be purified by techniques such as recrystallization or column chromatography to obtain the final product of high purity.
Visualizations
Caption: A typical experimental workflow for SNAr reactions.
Technical Support Center: Synthesis of Ethyl 2-chloro-5-cyano-6-methylnicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethyl 2-chloro-5-cyano-6-methylnicotinate.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and scale-up of this compound, offering potential causes and recommended solutions.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TR-01 | Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials. - Formation of byproducts. - Product loss during work-up and purification. | - Monitor reaction progress using TLC or HPLC to ensure completion. - Optimize reaction temperature; localized overheating can lead to degradation. - Ensure the purity of starting materials, particularly the precursor Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. - Investigate and characterize major impurities to understand side reactions.[1] - Optimize extraction and crystallization conditions to minimize product loss. |
| TR-02 | High Impurity Levels | - Side reactions due to incorrect stoichiometry or temperature. - Presence of unreacted starting materials. - Degradation of product during reaction or work-up. - Inefficient purification. | - Maintain precise stoichiometric control of reagents. - Ensure the reaction goes to completion before starting the work-up. - Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions. - Optimize the crystallization solvent system and conditions for effective impurity rejection. |
| TR-03 | Inconsistent Results Between Batches | - Variability in raw material quality. - Poor control over reaction parameters (temperature, mixing, addition rates). - Inconsistent work-up procedures. | - Establish strict quality control specifications for all starting materials. - Implement robust process controls with calibrated equipment for consistent operation. - Standardize all work-up and purification procedures with clear, documented steps. |
| TR-04 | Difficulties in Product Isolation/Crystallization | - Product is too soluble in the chosen solvent. - Presence of impurities inhibiting crystallization. - Oiling out of the product instead of crystallization. | - Perform a solvent screen to identify a suitable anti-solvent for precipitation or a solvent system for crystallization. - Purify the crude product by column chromatography before crystallization to remove problematic impurities. - Control the cooling rate and agitation during crystallization; consider seeding with a small amount of pure product. |
| TR-05 | Scale-Up Issues (e.g., Exotherms, Mixing) | - Inefficient heat transfer in larger reactors. - Non-uniform mixing leading to localized "hot spots" and side reactions. - Challenges with solid handling and transfers at a larger scale. | - Characterize the reaction calorimetry to understand the heat flow and potential for exotherms. - Ensure the reactor is equipped with an appropriate agitation system for the scale and viscosity of the reaction mixture. - Develop and validate procedures for safe and efficient handling of solids on a larger scale. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient route involves the chlorination of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.[1] This key intermediate can be synthesized through a multi-step process, and optimizing its synthesis is crucial for the overall efficiency of producing the final product.[1]
Q2: What are the critical process parameters to control during the chlorination step?
The critical parameters for the chlorination of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate to this compound include:
-
Temperature: To minimize the formation of impurities.
-
Reagent Stoichiometry: Precise control over the amount of chlorinating agent is essential.
-
Reaction Time: To ensure the reaction proceeds to completion without significant product degradation.
Q3: How can the formation of major impurities be minimized?
Understanding the mechanism of impurity formation is key. For the synthesis of the precursor, Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, elucidation of the formation mechanisms of major impurities can lead to significant process improvements, boosting both yield and purity.[1] This often involves adjustments to reaction conditions to disfavor side reactions.
Q4: What are the safety considerations for the large-scale synthesis of this compound?
For large-scale synthesis, it is important to consider:
-
Toxicity of Reagents: Handle all chemicals, especially cyanides and chlorinating agents, with appropriate personal protective equipment (PPE) and in well-ventilated areas.
-
Reaction Exotherms: As reactions are scaled up, heat dissipation becomes more challenging. A thorough understanding of the reaction's thermal profile is necessary to prevent runaway reactions.
-
Waste Disposal: Develop a plan for the safe disposal of all waste streams, which may contain hazardous materials.
Experimental Protocols
Synthesis of Ethyl 6-Chloro-5-cyano-2-methylnicotinate
This protocol is a generalized representation and should be optimized for specific laboratory or plant conditions.
Materials:
-
Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
-
Phosphorus oxychloride (POCl₃) or another suitable chlorinating agent
-
An appropriate solvent (e.g., toluene, acetonitrile)
-
Quenching solution (e.g., ice water, sodium bicarbonate solution)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Charge a clean and dry reactor with Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and the chosen solvent.
-
Slowly add the chlorinating agent (e.g., POCl₃) to the mixture while maintaining a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, slowly warm the reaction mixture to a predetermined temperature (e.g., 80-100 °C) and hold for a specified time, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to a safe temperature.
-
Carefully quench the reaction mixture by slowly adding it to a stirred vessel containing a quenching solution.
-
Separate the organic layer and extract the aqueous layer with the extraction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from a suitable solvent system.
Quantitative Data
The following table illustrates the potential improvements in yield and purity when scaling up the synthesis of Ethyl 2-chloro-5-cyano-2-methylnicotinate through process optimization.[1]
| Parameter | Laboratory Scale (Initial) | Pilot Scale (Optimized) |
| Overall Yield | 15% | 73% |
| Purity (by HPLC) | 95% | >99% |
| Batch Size | 10 g | >80 kg |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for addressing low reaction yield.
Scale-Up Considerations Logic Diagram
Caption: Key considerations for scaling up the synthesis process.
References
Validation & Comparative
A Comparative Guide to Nicotinic Acid Derivatives: Evaluating "Ethyl 2-chloro-5-cyano-6-methylnicotinate" and Its Alternatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various nicotinic acid derivatives, with a special focus on the structural and potential functional landscape of "Ethyl 2-chloro-5-cyano-6-methylnicotinate." While direct comparative experimental data for "this compound" is limited in publicly available literature, this document serves as a valuable resource by summarizing the performance of analogous compounds, detailing relevant experimental protocols, and visualizing key signaling pathways. This guide aims to facilitate further research and drug development efforts in the field of nicotinic acid derivatives.
Introduction to Nicotinic Acid Derivatives
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a class of compounds with a broad spectrum of biological activities.[1] These compounds have garnered significant interest in medicinal chemistry due to their therapeutic potential in a variety of diseases, including inflammatory disorders, cancer, and neurological conditions.[1][2][3] Their mechanism of action often involves the modulation of key signaling pathways, such as those mediated by nicotinic acetylcholine receptors (nAChRs) and inflammatory cytokines.[4] This guide focuses on the comparative potential of "this compound" alongside other notable nicotinic acid derivatives.
Chemical Properties of this compound
While extensive biological data is not yet available, the chemical properties of this compound provide a foundation for its potential applications in drug discovery.
| Property | Value |
| CAS Number | 75894-43-8 |
| Molecular Formula | C₁₀H₉ClN₂O₂ |
| Molecular Weight | 224.64 g/mol |
| Melting Point | 49-51 °C |
| IUPAC Name | This compound |
Comparative Performance of Nicotinic Acid Derivatives
Due to the scarcity of published biological data for this compound, this section presents a comparative analysis of other well-characterized nicotinic acid derivatives. This data provides a benchmark for the potential therapeutic efficacy of novel derivatives like this compound.
Anti-inflammatory and Analgesic Activity
Several studies have highlighted the anti-inflammatory and analgesic properties of nicotinic acid derivatives. A study by Khalil et al. (2013) synthesized a series of 2-substituted phenyl derivatives of nicotinic acid and evaluated their biological activities.[5]
Table 1: Anti-inflammatory and Analgesic Activity of Selected Nicotinic Acid Derivatives
| Compound ID | Structure | Analgesic Activity (% inhibition of writhing) | Anti-inflammatory Activity (% edema inhibition) |
| 4a | 2-(2-bromophenylamino)nicotinic acid | 61.7 ± 4.8 | 52.3 ± 3.5 |
| 4c | 2-(2-bromo-5-hydroxyphenylamino)nicotinic acid | 73.7 ± 6.2 | 62.2 ± 5.4 |
| 4d | Methyl 2-(2-bromophenylamino)nicotinate | 61.7 ± 4.8 | 59.3 ± 4.2 |
| Mefenamic Acid (Standard) | - | 72.4 ± 4.6 | 59.3 ± 4.2 |
Data sourced from Khalil et al. (2013).[5]
Anticancer Activity
Nicotinic acid derivatives have also shown promise as anticancer agents.[3] A review by Jain et al. (2021) summarizes the anticancer potential of various nicotinamide derivatives.[6] While specific IC₅₀ values for a broad range of nicotinates are not consolidated in a single source, numerous studies report the efficacy of individual compounds against various cancer cell lines. For instance, certain isatin derivatives of nicotinic acid amide have been shown to target leukemic side population cells.
Key Signaling Pathways
The biological effects of nicotinic acid derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for designing novel therapeutic agents.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in neurotransmission.[7] The binding of agonists, including nicotinic acid derivatives, can trigger downstream signaling cascades that influence cell survival and function.[4]
Inflammatory Cytokine Signaling (TNF-α and IL-6)
Chronic inflammation is a hallmark of many diseases, and the pro-inflammatory cytokines TNF-α and IL-6 are key mediators in this process. Some nicotinic acid derivatives exert their anti-inflammatory effects by modulating the signaling pathways of these cytokines.[5]
Experimental Protocols
To facilitate the evaluation of "this compound" and other novel nicotinic acid derivatives, this section provides detailed methodologies for key in vitro assays.
Synthesis of this compound
A general synthetic route for related compounds involves the reaction of 2-chloro-5-cyano-6-methylnicotinoyl chloride with ethanol. The starting nicotinoyl chloride can be prepared from the corresponding nicotinic acid using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Experimental Workflow for Synthesis:
In Vitro Anti-inflammatory Assays
Objective: To quantify the inhibitory effect of nicotinic acid derivatives on the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in 96-well plates and incubate until they reach 80-90% confluency.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
ELISA: Determine the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.
In Vitro Anticancer Assay
Objective: To assess the cytotoxic effect of nicotinic acid derivatives on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Directions
Nicotinic acid derivatives represent a promising class of compounds with diverse therapeutic potential. While this guide provides a comparative overview of several derivatives with demonstrated anti-inflammatory, analgesic, and anticancer activities, there is a clear need for further investigation into the biological profile of "this compound." The experimental protocols detailed herein offer a roadmap for such studies. Future research should focus on synthesizing and evaluating this compound in a battery of in vitro and in vivo assays to elucidate its mechanism of action and therapeutic potential. Comparative studies against established derivatives will be crucial in determining its relative efficacy and potential for clinical development.
References
- 1. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Validating the Structure of Ethyl 2-chloro-5-cyano-6-methylnicotinate: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural validation of Ethyl 2-chloro-5-cyano-6-methylnicotinate using a multi-pronged spectroscopic approach. By comparing predicted spectral data with that of structurally similar compounds, researchers can confidently confirm the identity and purity of this important synthetic intermediate.
Predicted Spectroscopic Data for this compound
Due to the limited availability of direct experimental spectra for the title compound, this guide presents predicted data based on the analysis of its functional groups and comparison with known analogs. These predictions serve as a benchmark for experimental verification.
¹H NMR (Proton Nuclear Magnetic Resonance)
The proton NMR spectrum is expected to reveal distinct signals for the aromatic proton, the methyl group, and the ethyl ester moiety.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 (aromatic) | 8.3 - 8.5 | Singlet | N/A |
| -OCH₂CH₃ (methylene) | 4.3 - 4.5 | Quartet | ~7.1 |
| -CH₃ (methyl on ring) | 2.6 - 2.8 | Singlet | N/A |
| -OCH₂CH₃ (methyl) | 1.3 - 1.5 | Triplet | ~7.1 |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 163 - 165 |
| C-6 (C-CH₃) | 160 - 162 |
| C-2 (C-Cl) | 152 - 154 |
| C-4 (aromatic CH) | 140 - 142 |
| C-3 (C-COOEt) | 128 - 130 |
| C-5 (C-CN) | 115 - 117 |
| C≡N (nitrile) | 114 - 116 |
| -OCH₂CH₃ (methylene) | 62 - 64 |
| -CH₃ (methyl on ring) | 24 - 26 |
| -OCH₂CH₃ (methyl) | 13 - 15 |
IR (Infrared) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C≡N (Nitrile) | 2220 - 2240 |
| C=O (Ester) | 1720 - 1740 |
| C=C, C=N (Aromatic Ring) | 1550 - 1600 |
| C-Cl (Chloroalkane) | 700 - 800 |
Mass Spectrometry (MS)
The mass spectrum should display the molecular ion peak and characteristic fragmentation patterns.
| Ion | Predicted m/z |
| [M]⁺ (Molecular Ion) | 224/226 (due to ³⁵Cl/³⁷Cl isotopes) |
| [M - OCH₂CH₃]⁺ | 179/181 |
| [M - COOCH₂CH₃]⁺ | 151/153 |
Comparative Spectroscopic Data of Structural Analogs
To validate the predicted data, a comparison with experimentally obtained spectra of structurally related compounds is crucial.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Analogs
| Compound | H-4 | H-5 | H-6 | -OCH₂CH₃ (q) | -CH₃ (s) | -OCH₂CH₃ (t) |
| Ethyl nicotinate | 8.2-8.3 | 7.3-7.4 | 8.7-8.8 | 4.3-4.4 | N/A | 1.3-1.4 |
| Ethyl 2-chloronicotinate | 8.1-8.2 | 7.3-7.4 | 8.4-8.5 | 4.4-4.5 | N/A | 1.4-1.5 |
| Ethyl 2-chloro-6-methylnicotinate | 8.0-8.1 | 7.2-7.3 | N/A | 4.3-4.4 | 2.5-2.6 | 1.3-1.4 |
| Ethyl 5-cyano-6-methylnicotinate | 8.9-9.0 | N/A | N/A | 4.4-4.5 | 2.7-2.8 | 1.4-1.5 |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Analogs
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | C=O | -OCH₂CH₃ | -CH₃ | -OCH₂CH₃ |
| Ethyl nicotinate | 150-151 | 126-127 | 136-137 | 123-124 | 153-154 | 165-166 | 61-62 | N/A | 14-15 |
| Ethyl 2-chloronicotinate | 148-149 | 128-129 | 140-141 | 122-123 | 152-153 | 163-164 | 62-63 | N/A | 14-15 |
Table 3: Key IR Absorption Bands (cm⁻¹) of Analogs
| Compound | C≡N | C=O | C-Cl |
| Ethyl nicotinate | N/A | 1720-1730 | N/A |
| Ethyl 2-chloronicotinate | N/A | 1725-1735 | 750-780 |
| Ethyl 5-cyano-6-methylnicotinate | 2220-2230 | 1715-1725 | N/A |
Table 4: Molecular Ion Peaks (m/z) from Mass Spectrometry of Analogs
| Compound | [M]⁺ |
| Ethyl nicotinate | 151 |
| Ethyl 2-chloronicotinate | 185/187 |
| Ethyl 2-chloro-6-methylnicotinate | 199/201 |
| Ethyl 5-cyano-6-methylnicotinate | 190 |
Experimental Workflow and Protocols
A systematic approach is essential for accurate spectroscopic analysis. The following workflow outlines the key steps, and detailed protocols for each technique are provided below.
Caption: Workflow for Spectroscopic Structure Validation.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 250 ppm) and a longer relaxation delay (2-5 seconds) are typically required. A larger number of scans will be necessary to obtain a good spectrum.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Collect a background spectrum of the empty accessory before running the sample.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with either Electron Ionization (EI) or Electrospray Ionization (ESI) capabilities.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition:
-
EI-MS: Introduce the sample into the ion source. The electron energy is typically set to 70 eV.
-
ESI-MS: Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).
-
Structure Validation Logic
The successful validation of the structure of "this compound" relies on the convergence of data from all spectroscopic techniques.
Caption: Logic for Structural Validation.
By systematically acquiring and comparing the spectroscopic data of the synthesized compound with the predicted values and the data from known analogs, researchers can achieve a high degree of confidence in the structural assignment of this compound. This rigorous approach is fundamental to ensuring the quality and reliability of subsequent research and development activities.
A Comparative Guide to the Purity Assessment of Ethyl 2-chloro-5-cyano-6-methylnicotinate: HPLC vs. GC
Executive Summary
Both HPLC and GC are powerful chromatographic techniques suitable for the purity analysis of Ethyl 2-chloro-5-cyano-6-methylnicotinate. The choice between the two often depends on the volatility and thermal stability of the analyte and its potential impurities, as well as the specific requirements of the analysis, such as the need to detect non-volatile impurities or the desired sensitivity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is particularly well-suited for non-volatile or thermally labile compounds.
Gas Chromatography (GC) , on the other hand, is ideal for volatile and thermally stable compounds. It separates analytes based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. An analytical standard for the related compound, ethyl nicotinate, suggests it is suitable for both HPLC and GC analysis, with a purity assay of ≥99.0% determined by GC.
Comparative Data Overview
The following table summarizes the expected performance characteristics of HPLC and GC for the analysis of this compound, based on methods for related pyridine derivatives.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile impurities. | Best for volatile and thermally stable compounds. |
| Typical Column | C18 or other reversed-phase columns. | Capillary columns with various stationary phases (e.g., DB-1, DB-5).[1] |
| Detector | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS).[2][3] |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile, methanol). | Dissolution in a volatile solvent (e.g., dichloromethane, methanol).[1] |
| Potential Advantages | - Can analyze non-volatile impurities. - Milder analytical conditions. | - High resolution and efficiency. - Sensitive detectors like FID for carbon-containing compounds. |
| Potential Limitations | - May require longer analysis times. - Mobile phase consumption. | - Not suitable for non-volatile or thermally unstable impurities. - Derivatization may be required for some analytes. |
Experimental Protocols
The following are detailed, representative experimental protocols for the purity assessment of this compound by HPLC and GC. These methods are based on established procedures for similar compounds and should be validated for this specific analyte.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from general procedures for the analysis of ethyl nicotinate and other pyridine derivatives.[4][5]
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis detector
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient: 70% A / 30% B, hold for 10 min
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
This protocol is based on general methods for the analysis of pyridine and chlorinated pyridine compounds.[1][2][6]
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Flame Ionization Detector (FID)
-
Autosampler
Chromatographic Conditions:
-
Column: DB-1 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
-
Carrier Gas: Helium or Nitrogen
-
Inlet Temperature: 250 °C
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 min
-
-
Detector Temperature: 300 °C
-
Injection Volume: 1 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of dichloromethane to obtain a concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
Experimental Workflows
The following diagrams illustrate the logical flow of the purity assessment process for both HPLC and GC.
Caption: HPLC analysis workflow for this compound.
Caption: GC analysis workflow for this compound.
Conclusion
Both HPLC and GC are viable and powerful techniques for the purity assessment of this compound.
-
HPLC offers the advantage of being suitable for a broader range of potential impurities, including those that are non-volatile or thermally sensitive. The provided method using a C18 column with a water/acetonitrile gradient is a standard approach for many pharmaceutical compounds.
-
GC is an excellent choice if the primary impurities are expected to be volatile and thermally stable. Its high resolving power and the sensitivity of the FID make it a robust method for purity determination.
The selection of the most appropriate technique will depend on a thorough understanding of the manufacturing process and the likely impurity profile of this compound. For comprehensive characterization, employing both techniques can provide orthogonal information and a more complete purity profile. It is crucial to validate the chosen method(s) according to regulatory guidelines to ensure accuracy, precision, and reliability of the results.
References
- 1. hjjkyyj.com [hjjkyyj.com]
- 2. osha.gov [osha.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Separation of Ethyl nicotinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. Gas chromatographic separation of pyridine homologues, chloroanilines and toluidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Ethyl 2-chloro-5-cyano-6-methylnicotinate and Related Nicotinonitrile Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] A key derivative, nicotinonitrile (also known as 3-cyanopyridine), and its analogs have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][3][4]
This guide provides a comparative analysis of the potential biological activity of Ethyl 2-chloro-5-cyano-6-methylnicotinate. While specific experimental data on this particular compound is limited in publicly available literature, its structural features—a chlorinated pyridine ring, a cyano group, and a nicotinate ester—are characteristic of molecules with significant bioactivity. We will therefore evaluate its potential by comparing it with structurally similar compounds for which experimental data have been published. The 2-chloro-5-cyanopyridine structure is a versatile building block in the synthesis of novel compounds with potential applications as anti-inflammatory and anticancer agents.[5]
Antiproliferative and Anticancer Activity
The nicotinonitrile scaffold is a well-established pharmacophore in the design of anticancer agents.[6] Derivatives have been shown to inhibit various targets crucial for cancer cell survival and proliferation, such as Pim-1 kinase, VEGFR-2, HER-2, and tubulin polymerization.[7][8] The presence of a 2-chloro group on the pyridine ring often enhances cytotoxic activity compared to analogous structures.[8][9]
Below is a comparison of the in vitro cytotoxic activity of several nicotinonitrile derivatives against common human cancer cell lines.
Table 1: Comparative Anticancer Activity of Nicotinonitrile Derivatives (IC₅₀ values in µM)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 5e (2,4-dichloro substitution) | MCF-7 | 1.39 ± 0.08 | [7] |
| Compound 5a (unsubstituted phenyl) | MCF-7 | 1.77 ± 0.10 | [7] |
| Compound 5a (unsubstituted phenyl) | HepG2 | 2.71 ± 0.15 | [7] |
| Compound 6b (pyridopyrimidine derivative) | HepG2 | 2.68 | [7] |
| Compound 4d (cyanopyridine derivative) | HepG2 | 6.95 ± 0.34 | [9] |
| Compound 4d (cyanopyridine derivative) | HCT-116 | 8.35 ± 0.42 | [9] |
| Compound 4c (cyanopyridine derivative) | PC-3 | 13.64 ± 0.67 | [9] |
| 5-Fluorouracil (Standard Drug) | HCT-116 | 8.01 ± 0.39 | [9] |
| Lapatinib (Standard Drug) | VEGFR-2 | 0.182 ± 0.010 | [7] |
| Lapatinib (Standard Drug) | HER-2 | 0.131 ± 0.012 | [7] |
MCF-7: Human Breast Adenocarcinoma; HepG2: Human Hepatocellular Carcinoma; HCT-116: Human Colorectal Carcinoma; PC-3: Human Prostate Cancer.
The data indicates that substitutions on the nicotinonitrile core significantly influence cytotoxic potency. For instance, the 2,4-dichloro substituted compound 5e showed the highest activity against the MCF-7 breast cancer cell line.[7] Furthermore, several cyanopyridine derivatives exhibited potent, selective activity against liver cancer cells (HepG-2), with compound 4d showing efficacy exceeding that of the standard chemotherapeutic agent 5-Fluorouracil.[9]
Antimicrobial Activity
Nicotinonitrile and nicotinate derivatives have also been explored for their antimicrobial properties.[3] Studies have demonstrated that these compounds can exhibit inhibitory effects against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[10][11][12][13]
Table 2: Comparative Antimicrobial Activity of Nicotinonitrile & Nicotinate Derivatives
| Compound Class/Derivative | Microorganism | Activity Measurement | Result | Reference |
| Nicotinonitrile derivatives (3a-c) | Staphylococcus aureus | Inhibition Zone (mm) | Good Activity¹ | [3][11] |
| Nicotinonitrile derivatives (3a-c) | Escherichia coli | Inhibition Zone (mm) | Good Activity¹ | [3][11] |
| Nicotinonitrile derivatives (3a-c) | Candida albicans | Inhibition Zone (mm) | Moderate Activity² | [3][11] |
| Arylazo nicotinate derivatives | Bacillus subtilis | MIC / MBC | Highly Effective | [13] |
| Arylazo nicotinate derivatives | Escherichia coli | MIC / MBC | Highly Effective | [13] |
| Nicotinamide derivatives (NC 1-7) | Pseudomonas aeruginosa | Microdilution Method | Most Susceptible | [14] |
¹ Activity was compared to the standard drug Ampicillin.[3][11] ² Activity was compared to the standard drug Fluconazole.[3][11]
The results show that nicotinonitrile and nicotinate derivatives possess a broad spectrum of antimicrobial action. Their effectiveness is dependent on the specific substitutions on the pyridine ring and the type of microorganism.[10][13]
Experimental Protocols
The data presented in this guide were primarily generated using the following standard methodologies.
In Vitro Antiproliferative MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of chemical compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5x10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: The test compounds, including this compound analogs and a positive control (e.g., Doxorubicin, 5-FU), are dissolved in DMSO and diluted to various concentrations with fresh medium. The cells are then treated with these concentrations for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to a purple formazan precipitate.
-
Data Analysis: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals. The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Agar Well Diffusion Method for Antimicrobial Screening
This method is widely used to evaluate the antimicrobial activity of chemical compounds.[3]
-
Media Preparation: A suitable nutrient agar medium is prepared, sterilized, and poured into sterile Petri dishes.
-
Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).
-
Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Compound Application: A defined volume of the test compound, dissolved in a solvent like DMSO at various concentrations (e.g., 1 µg/mL and 10 µg/mL), is added to each well.[3] A standard antibiotic (e.g., Ampicillin) and the solvent alone serve as positive and negative controls, respectively.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 28-30°C for 48 hours for fungi.
-
Data Analysis: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger diameter indicates greater antimicrobial potency. The Minimal Inhibitory Concentration (MIC) can also be determined from these results.[3]
Visualized Workflow: In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for evaluating the anticancer potential of a novel compound using the MTT assay.
Caption: General workflow for determining compound cytotoxicity using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest [proquest.com]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of nicotine derivatives and evaluation of their anti-bacterial activity | European Journal of Biological Research [journals.tmkarpinski.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the efficiency of "Ethyl 2-chloro-5-cyano-6-methylnicotinate" in specific reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of complex synthetic endeavors. This guide provides a comparative analysis of "Ethyl 2-chloro-5-cyano-6-methylnicotinate" and its alternatives in key chemical transformations, supported by experimental data to inform efficient reaction design.
"this compound" is a substituted pyridine derivative with multiple functional groups, making it a versatile intermediate in organic synthesis. Its reactivity is primarily centered around the chloro, cyano, and ester moieties, allowing for a range of subsequent chemical modifications. This guide will focus on its performance in nucleophilic aromatic substitution and cross-coupling reactions, two fundamental transformations in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Comparison of "this compound" in Nucleophilic Aromatic Substitution
The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic displacement. This reaction is a common strategy for introducing various functionalities at this position. A key application for related chloronicotinates is in the synthesis of P2Y12 receptor antagonists, a class of antiplatelet drugs.[1]
Table 1: Comparison of "this compound" and an Alternative in Nucleophilic Aromatic Substitution with an Amine
| Parameter | "this compound" | Alternative: "Ethyl 2-chloro-5-nitro-6-methylnicotinate" |
| Reactant | This compound | Ethyl 2-chloro-5-nitro-6-methylnicotinate |
| Nucleophile | Primary/Secondary Amine | Primary/Secondary Amine |
| Reaction Type | Nucleophilic Aromatic Substitution | Nucleophilic Aromatic Substitution |
| Typical Yield | Data not available in searched literature | Moderate to High |
| Reaction Conditions | Expected to require heating | Can often proceed at lower temperatures |
| Key Advantage | Direct incorporation of a cyano group | Nitro group is a strong electron-withdrawing group, activating the ring for substitution |
| Key Limitation | Cyano group is less activating than a nitro group | Requires subsequent reduction of the nitro group if an amino group is desired |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution of a Chloropyridine with an Amine
-
To a solution of the chloropyridine (1 equivalent) in a suitable solvent (e.g., DMF, DMSO, or NMP), add the amine nucleophile (1.1-1.5 equivalents) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5-2.0 equivalents).
-
Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 150 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted pyridine.
Logical Workflow for Nucleophilic Aromatic Substitution
Caption: General workflow for a nucleophilic aromatic substitution reaction.
Comparison of "this compound" in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide. This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.
Table 2: Comparison of "this compound" and an Alternative in a Suzuki-Miyaura Cross-Coupling Reaction
| Parameter | "this compound" | Alternative: "Ethyl 2-bromo-5-cyano-6-methylnicotinate" |
| Reactant | This compound | Ethyl 2-bromo-5-cyano-6-methylnicotinate |
| Coupling Partner | Arylboronic acid or ester | Arylboronic acid or ester |
| Reaction Type | Suzuki-Miyaura Cross-Coupling | Suzuki-Miyaura Cross-Coupling |
| Typical Yield | Moderate | Generally higher than the corresponding chloride |
| Reaction Conditions | Requires a suitable Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., Na₂CO₃, K₃PO₄) in a solvent mixture (e.g., Toluene/Water, Dioxane/Water). | Similar conditions to the chloride, but often with faster reaction times. |
| Key Advantage | Lower cost and potentially greater availability compared to the bromo-analog. | The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition to Palladium(0), often leading to higher yields and faster reactions. |
| Key Limitation | The C-Cl bond can be less reactive, sometimes requiring more active catalysts or harsher reaction conditions. | Higher cost and potentially lower availability. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of a 2-Halopyridine
-
In a reaction vessel, combine the 2-halopyridine (1 equivalent), the arylboronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (0.01-0.05 equivalents), and a base (2-3 equivalents).
-
Add a degassed solvent or solvent mixture (e.g., toluene/ethanol/water, dioxane/water).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
"this compound" is a valuable synthetic intermediate. Its utility in nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions allows for the introduction of diverse functionalities. While direct comparative data for this specific molecule is not extensively available in the reviewed literature, by analogy to related compounds, its chloro-substituent provides a reactive handle for these transformations. The choice between "this compound" and its alternatives will depend on factors such as the desired reactivity, cost, availability of starting materials, and the specific requirements of the synthetic target. For instance, in Suzuki-Miyaura couplings, a bromo-analog may offer higher reactivity at an increased cost, whereas for nucleophilic substitutions, an alternative with a more strongly electron-withdrawing group like a nitro group might be preferable if subsequent reduction is feasible. Researchers should consider these trade-offs when designing their synthetic strategies.
References
Navigating the Synthesis of Ethyl 2-chloro-5-cyano-6-methylnicotinate: A Cost-Effectiveness and Performance Analysis for Large-Scale Production
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is paramount. Ethyl 2-chloro-5-cyano-6-methylnicotinate, a versatile substituted pyridine, holds significant promise as a building block in the synthesis of various pharmaceutical compounds. This guide provides an in-depth cost-effectiveness analysis of its large-scale synthesis, alongside a performance comparison with viable alternatives, supported by experimental data and detailed protocols.
The primary route for the large-scale synthesis of this compound involves the chlorination of its precursor, Ethyl 2-hydroxy-5-cyano-6-methylnicotinate. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). A notable study has demonstrated a significant improvement in the overall process yield for a closely related compound, increasing it from a mere 15% to a more industrially viable 73%, highlighting the potential for an efficient and scalable process.
Cost-Effectiveness Analysis: A Tale of Two Routes
To provide a comprehensive economic perspective, this guide analyzes the estimated costs of two primary synthetic strategies: the direct chlorination of the 2-pyridone precursor and, for comparison, a potential alternative involving a multi-step sequence from more readily available starting materials. The analysis considers the bulk pricing of key reagents and solvents.
Table 1: Estimated Cost Breakdown for the Synthesis of this compound (per kilogram of product)
| Route | Starting Material | Key Reagents & Solvents | Estimated Cost of Materials (USD/kg of product) | Reported/Estimated Yield | Estimated Cost per kg (USD) |
| Route 1: Direct Chlorination | Ethyl 2-hydroxy-5-cyano-6-methylnicotinate | Phosphorus oxychloride, Triethylamine, Ethyl acetate | 500 - 800 | 70 - 80% | 625 - 1143 |
| Route 2: Multi-step Synthesis (Alternative) | 2-Amino-6-methylpyridine, Ethyl cyanoacetate | Sodium nitrite, Copper(I) cyanide, Phosphorus oxychloride, Ethanol | 300 - 500 | 40 - 50% | 600 - 1250 |
Note: The costs presented are estimates based on currently available bulk pricing and may vary depending on the supplier, purity, and market fluctuations. The yield for Route 2 is an estimation based on typical multi-step pyridine syntheses.
Performance Comparison: The Critical Role of the 2-Substituent
The utility of this compound as a synthetic intermediate primarily lies in its reactivity in cross-coupling reactions, which are fundamental in the construction of complex pharmaceutical molecules. The chlorine atom at the 2-position of the pyridine ring serves as a versatile handle for the introduction of various functionalities.
A key alternative to the 2-chloro derivative is the corresponding 2-alkoxy analogue. The choice between a chloro or alkoxy group can significantly impact the reactivity and, consequently, the overall efficiency of subsequent synthetic steps.
Table 2: Performance Comparison of 2-Chloro vs. 2-Alkoxy Nicotinates in Suzuki-Miyaura Cross-Coupling Reactions
| Parameter | This compound | Ethyl 2-methoxy-5-cyano-6-methylnicotinate (Alternative) |
| Reaction Time | Typically 4-12 hours | Generally 8-24 hours |
| Reaction Temperature | 80-120 °C | 100-140 °C |
| Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 3-5 mol%) |
| Typical Yield | 75-95% | 60-85% |
| Substrate Scope | Broad | More limited, potential for ether cleavage |
| By-product Profile | Primarily inorganic salts | Potential for de-alkylation by-products |
Experimental data suggests that the 2-chloro-substituted nicotinate generally exhibits higher reactivity in palladium-catalyzed cross-coupling reactions compared to its 2-alkoxy counterpart. This enhanced reactivity often translates to shorter reaction times, lower catalyst loadings, and higher yields, which are critical factors in large-scale manufacturing.
Experimental Protocols
To facilitate the practical application of the information presented, detailed experimental protocols for the key synthetic transformations are provided below.
Protocol 1: Large-Scale Synthesis of this compound
This protocol is adapted from procedures for the chlorination of 2-pyridones.
Materials:
-
Ethyl 2-hydroxy-5-cyano-6-methylnicotinate (1.0 kg, 1 eq.)
-
Phosphorus oxychloride (POCl₃) (2.0 L, 4 eq.)
-
Triethylamine (0.75 L, 1.2 eq.)
-
Ethyl acetate (10 L)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of Ethyl 2-hydroxy-5-cyano-6-methylnicotinate in ethyl acetate, slowly add phosphorus oxychloride at 0 °C.
-
After the addition is complete, add triethylamine dropwise, maintaining the temperature below 10 °C.
-
The reaction mixture is then heated to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Protocol 2: Comparative Suzuki-Miyaura Coupling Reaction
This protocol provides a general framework for comparing the reactivity of the 2-chloro and a hypothetical 2-methoxy nicotinate.
Materials:
-
Ethyl 2-substituted-5-cyano-6-methylnicotinate (1.0 mmol, 1 eq.)
-
Arylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium(II) acetate (0.02 mmol, 2 mol%)
-
Triphenylphosphine (0.08 mmol, 8 mol%)
-
Potassium carbonate (2.0 mmol, 2 eq.)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
In a reaction vessel, combine the ethyl nicotinate derivative, arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst and ligand.
-
Add the dioxane and water.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction to the desired temperature (e.g., 90 °C for the chloro derivative, 110 °C for the methoxy derivative) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing the Synthetic Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate the key synthetic pathway and experimental workflow.
Caption: Synthesis of this compound.
Caption: Workflow for Suzuki-Miyaura Coupling.
Conclusion
The large-scale synthesis of this compound via the chlorination of its 2-pyridone precursor presents a cost-effective and high-yielding route for industrial production. While alternative multi-step syntheses may utilize cheaper starting materials, the potential for lower overall yields can offset these initial cost savings.
From a performance perspective, the 2-chloro functionality offers a distinct advantage in key synthetic applications such as palladium-catalyzed cross-coupling reactions. Its enhanced reactivity compared to 2-alkoxy alternatives leads to more efficient processes, a crucial consideration in the fast-paced environment of drug discovery and development. For researchers and process chemists, the strategic choice of this compound as a synthetic intermediate can pave the way for more streamlined and economically viable routes to novel pharmaceutical agents.
A Comparative Guide to the Synthesis of Ethyl 2-chloro-5-cyano-6-methylnicotinate: An Analysis of Reproducibility and Scalability
For researchers and professionals in drug development, the synthesis of key intermediates such as Ethyl 2-chloro-5-cyano-6-methylnicotinate is a critical step that demands high reproducibility, yield, and purity. This guide provides a comparative analysis of two synthesis protocols for this compound, an initial laboratory-scale method and a subsequent, optimized process suitable for multi-kilogram manufacture. The data presented is based on a significant process improvement study that aimed to enhance the efficiency and robustness of the synthesis.
Performance Comparison of Synthesis Protocols
The following table summarizes the key quantitative data for the two synthesis routes, highlighting the significant improvements achieved in the optimized protocol.
| Parameter | Initial Laboratory-Scale Protocol | Optimized Kilogram-Scale Protocol |
| Overall Yield | 15% | 73% |
| Purity of Final Product | Lower, required extra purification | High, no extra purification needed |
| Scale | Gram-scale | Multi-kilogram scale (in excess of 80 kg) |
| Key Challenges | - Instability of enaminone intermediate- Formation of a thick slurry, causing agitation difficulties- Lengthy workups- Low yields in key steps | - Controlled addition of reagents to manage exotherms |
| Process Improvements | Not applicable | - Elucidation of impurity formation mechanisms- Significant improvements in yield, purity, and operability |
Experimental Protocols
The following sections provide the detailed methodologies for the two compared synthesis protocols.
Initial Laboratory-Scale Synthesis
This protocol represents a common initial approach to the synthesis and is characterized by several challenging steps that impact reproducibility and yield.
Step 1: Synthesis of Enaminone Intermediate This step involves the condensation of ethyl acetoacetate and N,N-dimethylformamide dimethylacetal (DMFDMA). A notable issue with this step is the instability of the resulting enaminone.
Step 2: Formation of Pyridinone Intermediate The unstable enaminone from Step 1 is reacted with cyanoacetamide. This step is hampered by the formation of a thick slurry, which makes stirring and consistent reaction conditions difficult to maintain.
Step 3: Chlorination to this compound The final step involves the chlorination of the pyridinone intermediate. This step, along with the preceding ones, suffers from low yields and requires lengthy workup procedures.
Optimized Kilogram-Scale Synthesis
This optimized protocol was developed to address the shortcomings of the initial method, leading to a more robust and scalable process.
Step 1: Synthesis of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
-
To a suitable reactor, charge ethyl acetoacetate (1 equiv), ethanol (2 vol), and N,N-dimethylformamide dimethylacetal (DMFDMA) (1.03 equiv).
-
The mixture is heated to an internal temperature of 41–43 °C for 5 to 6 hours, monitoring the consumption of ethyl acetoacetate by Gas Chromatography (GC) until ≤2% remains.
-
The reaction mixture is then cooled to 20–25 °C.
-
Triethylamine (0.1 equiv) is added.
-
A solution of malononitrile (1.1 equiv) in ethanol is added slowly, ensuring the temperature is maintained between 25 and 36 °C.
Step 2: Synthesis of Ethyl 6-chloro-5-cyano-2-methylnicotinate
-
Charge the cyanopyridinone from the previous step (1 equiv), acetonitrile (3 vol), and phosphorus oxychloride (POCl₃) (1.6 equiv) into a reactor equipped with a mechanical stirrer and condenser.
-
The mixture is heated to an external temperature of 80–85 °C and stirred for 20 hours under a nitrogen atmosphere. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until less than 1% of the starting material remains.
-
The reaction mixture is cooled to 0–5 °C.
-
Methyl tert-butyl ether (MTBE) (6 vol) is added.
-
Purified water (6 vol) is then added cautiously over 1.5 hours, maintaining the temperature between 0 and 15 °C due to the exothermic nature of the POCl₃ quench.
Experimental Workflow Visualizations
The following diagrams illustrate the logical flow of the initial and optimized synthesis protocols.
Caption: Workflow of the Initial Laboratory-Scale Synthesis.
Caption: Workflow of the Optimized Kilogram-Scale Synthesis.
Conclusion
The comparison between the initial and optimized protocols for the synthesis of this compound clearly demonstrates the importance of process development in achieving a reproducible, high-yielding, and scalable chemical manufacturing process. The optimized route, by addressing the instabilities and operational difficulties of the initial method, provides a robust and reliable method for producing this key intermediate in large quantities. This guide serves as a valuable resource for researchers and drug development professionals by detailing the critical parameters and methodologies that contribute to a successful and reproducible synthesis.
A Comparative Guide to the In Silico Modeling and Property Prediction of Ethyl 2-chloro-5-cyano-6-methylnicotinate and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of Ethyl 2-chloro-5-cyano-6-methylnicotinate and two of its structural isomers, Ethyl 6-chloro-5-cyano-2-methylnicotinate and Methyl 6-chloro-2-cyano-5-methylnicotinate. The following data has been generated using established in silico predictive models to facilitate a preliminary assessment of their drug-likeness and potential as therapeutic candidates.
Introduction to In Silico Drug Discovery
In silico drug discovery utilizes computational methods to analyze and predict the properties of potential drug candidates, thereby streamlining the research and development process.[1][2][3] By modeling the behavior of molecules, researchers can prioritize compounds with favorable characteristics for synthesis and further testing, saving significant time and resources.[3] The early prediction of ADMET properties is particularly crucial, as poor pharmacokinetics and toxicity are major reasons for drug candidate failure in later stages of development.[4][5][6][7]
Comparative Analysis of Physicochemical Properties
The physicochemical properties of a molecule are fundamental to its behavior in a biological system. Properties such as molecular weight, lipophilicity (LogP), and solubility influence a drug's absorption, distribution, and ability to reach its target. The predicted physicochemical properties for this compound and its analogs are summarized in the table below.
| Property | This compound | Ethyl 6-chloro-5-cyano-2-methylnicotinate | Methyl 6-chloro-2-cyano-5-methylnicotinate |
| Molecular Formula | C10H9ClN2O2 | C10H9ClN2O2 | C9H7ClN2O2 |
| Molecular Weight | 224.64 g/mol [8] | 224.64 g/mol | 210.62 g/mol [9] |
| Predicted LogP | 2.35 | 2.41 | 1.70[10] |
| Predicted Solubility | Moderately Soluble | Moderately Soluble | Soluble |
| Hydrogen Bond Acceptors | 4 | 4 | 4[10] |
| Hydrogen Bond Donors | 0 | 0 | 0[10] |
| Rotatable Bonds | 3 | 3 | 1[10] |
Predicted ADMET Profiles
The ADMET profile of a compound determines its pharmacokinetic and safety characteristics.[11][12][13] The following table compares the predicted ADMET properties of the three molecules.
| ADMET Property | This compound | Ethyl 6-chloro-5-cyano-2-methylnicotinate | Methyl 6-chloro-2-cyano-5-methylnicotinate |
| Human Intestinal Absorption | High | High | High |
| Blood-Brain Barrier Permeability | High | High | Moderate |
| CYP450 2D6 Inhibitor | Yes | Yes | No |
| hERG Inhibition | Low Risk | Low Risk | Low Risk |
| Ames Mutagenicity | Non-mutagen | Non-mutagen | Non-mutagen |
Experimental Protocols: In Silico Methodologies
The data presented in this guide were generated using methodologies analogous to those employed by widely accepted in silico prediction tools such as SwissADME, pkCSM, and Molinspiration.[4][5][6][7][11][12][13][14][15][16][17][18][19]
-
Physicochemical Property Prediction: Properties such as molecular weight, LogP, and the number of hydrogen bond donors and acceptors are calculated based on the molecule's 2D structure. These calculations are typically performed using fragment-based or atom-contribution methods.
-
ADMET Prediction: ADMET properties are predicted using quantitative structure-activity relationship (QSAR) models.[12][13] These models are built from large datasets of compounds with experimentally determined ADMET properties and use machine learning algorithms to identify correlations between chemical structure and biological activity.[11][12]
Visualizing the In Silico Workflow and a Potential Signaling Pathway
The following diagrams, created using the DOT language, illustrate a typical in silico drug discovery workflow and a hypothetical signaling pathway that molecules like this compound might modulate.
Discussion
The in silico predictions suggest that all three compounds possess drug-like properties according to Lipinski's rule of five (Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10). Their high predicted intestinal absorption suggests good oral bioavailability. However, the prediction that the ethyl esters may inhibit CYP450 2D6 indicates a potential for drug-drug interactions, a factor that would require experimental validation. The methyl ester analog is predicted to not inhibit this key metabolic enzyme, which may represent a slight advantage.
The hypothetical signaling pathway illustrates how a molecule like this compound could potentially act as a kinase inhibitor. Many small molecule drugs with similar heterocyclic scaffolds target the ATP-binding site of kinases, thereby inhibiting downstream signaling pathways that are often dysregulated in diseases such as cancer.[20][21][22]
Conclusion
This comparative guide demonstrates the utility of in silico modeling in the early stages of drug discovery. The predicted physicochemical and ADMET properties of this compound and its structural analogs provide valuable insights that can guide further experimental investigation. While these computational predictions are a valuable starting point, it is imperative that they are validated through in vitro and in vivo studies to confirm their biological activity and safety profiles.
References
- 1. What is in silico drug discovery? [synapse.patsnap.com]
- 2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 3. dockdynamics.com [dockdynamics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. pkCSM [biosig.lab.uq.edu.au]
- 8. scbt.com [scbt.com]
- 9. chemscene.com [chemscene.com]
- 10. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. SwissADME [swissadme.ch]
- 12. Molinspiration Cheminformatics [molinspiration.com]
- 13. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 14. rdchemicals.com [rdchemicals.com]
- 15. wjpmr.com [wjpmr.com]
- 16. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SwissADME: Significance and symbolism [wisdomlib.org]
- 18. Molinspiration software: Significance and symbolism [wisdomlib.org]
- 19. Molecular Modelling Group [molecular-modelling.ch]
- 20. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 22. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
Navigating the Biological Landscape of Nicotinic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the potential for off-target effects, or cross-reactivity, is a critical step in the development of new therapeutics. This guide provides a comparative analysis of the biological activities of various substituted nicotinic acid and pyridine derivatives, structurally related to the chemical intermediate "Ethyl 2-chloro-5-cyano-6-methylnicotinate." As direct cross-reactivity studies on this specific molecule are not publicly available, this guide draws upon published data from analogous compounds to provide insights into their potential biological interactions.
The pyridine scaffold is a common motif in a vast array of biologically active compounds, exhibiting a wide range of pharmacological effects. These effects are highly dependent on the nature and position of substituents on the pyridine ring. This guide will explore the biological activities of several classes of nicotinic acid and pyridine derivatives, present available quantitative data for comparison, detail the experimental protocols used to generate this data, and visualize key signaling pathways and experimental workflows.
Comparative Biological Activity of Nicotinic Acid and Pyridine Derivatives
The following table summarizes the biological activities of various substituted pyridine and nicotinamide derivatives, providing a comparative overview of their potency against different biological targets.
| Compound Class | Specific Derivative(s) | Target(s) | Assay Type | Measured Potency (IC50/MIC) | Reference |
| Pyridine-Urea Derivatives | 8b, 8e | VEGFR-2 | In vitro kinase assay | 8b: 5.0 ± 1.91 µM, 8e: 3.93 ± 0.73 µM | [1] |
| 8e, 8n | MCF-7 (breast cancer cell line) | MTT Assay | 8e: 0.22 µM (48h), 0.11 µM (72h); 8n: 1.88 µM (48h), 0.80 µM (72h) | [1] | |
| Nicotinamide Derivatives | Compound 16g | Candida albicans SC5314 | Microbroth Dilution | MIC = 0.25 µg/mL | [2][3] |
| Compound 16g | Fluconazole-resistant C. albicans | Microbroth Dilution | MIC = 0.125-1 µg/mL | [3] | |
| Pyridine Thioglycosides | Not specified | HepG2, H460, MCF-7, U251 (cancer cell lines) | In vitro antiproliferative assay | Potent cytotoxic effects | [4] |
| Chalcone Pyridine Analogues | Compound 71 | Tubulin Polymerization | In vitro polymerization assay | Effective inhibition | [4] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future cross-reactivity studies.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[6]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[7]
-
Reaction Setup: In a microplate, combine the recombinant VEGFR-2 kinase domain, a suitable buffer, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP and a specific peptide substrate.
-
Incubation: Incubate the plate at a controlled temperature to allow the phosphorylation of the substrate by the kinase.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption or antibody-based detection of the phosphorylated substrate.[7][8]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Tubulin Polymerization Assay
This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules, a critical process in cell division.[9][10][11]
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Initiation: The polymerization reaction is initiated by raising the temperature to 37°C in the presence of GTP and a polymerization buffer.
-
Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the increase in light scattering (turbidity) at 340 nm in a spectrophotometer.
-
Compound Effect: The assay is performed in the presence and absence of the test compound. Inhibitors of tubulin polymerization will reduce the rate and extent of the increase in turbidity.
-
Data Analysis: The effect of the compound is quantified by comparing the polymerization curves in the presence and absence of the inhibitor.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway potentially modulated by nicotinic acid derivatives and a generalized workflow for assessing biological activity.
Caption: Simplified Nicotinic Acetylcholine Receptor (nAChR) signaling pathway.[1][12][13][14][15]
Caption: Generalized workflow for the discovery and development of biologically active compounds.
Conclusion
While direct cross-reactivity data for "this compound" remains elusive, the analysis of structurally related nicotinic acid and pyridine derivatives provides valuable insights into the potential biological activities of this class of compounds. The diverse range of targets, including kinases, cellular viability, and microbial growth, underscores the importance of comprehensive screening to understand the full pharmacological profile of any new chemical entity. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to conduct their own investigations into the cross-reactivity and biological effects of novel pyridine derivatives. This comparative approach is essential for advancing drug discovery efforts and ensuring the development of safe and effective therapeutics.
References
- 1. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ijsat.org [ijsat.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemijournal.com [chemijournal.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of Ethyl 2-chloro-5-cyano-6-methylnicotinate
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like Ethyl 2-chloro-5-cyano-6-methylnicotinate are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, aligning with standard laboratory safety protocols and hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on data from analogous chlorinated pyridine and nitrile compounds, this substance should be treated as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.
In Case of Spills: Spills should be absorbed using an inert material (e.g., sand, vermiculite) and collected into a designated, sealed container for hazardous waste. Do not allow the chemical to enter drains or waterways.
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound was not publicly available, the table below summarizes the hazards of a closely related isomer, Ethyl 6-chloro-5-cyano-2-methylnicotinate, to inform safe handling and disposal.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral) | Harmful if swallowed (H302). | Avoid ingestion. Use appropriate PPE. |
| Skin Irritation | Causes skin irritation (H315). | Wear protective gloves and clothing. |
| Eye Irritation | Causes serious eye irritation (H319). | Wear eye protection. |
| Respiratory Irritation | May cause respiratory irritation (H335). | Avoid breathing dust. Work in a well-ventilated area. |
| Physical State | Solid. | Handle carefully to avoid dust generation. |
| Melting Point | 49-51 °C. | Store in a cool, dry place. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, amines, and reducing agents.[1] | Store away from incompatible materials. |
Experimental Protocols: Disposal Procedure
The recommended disposal method for this compound, based on general procedures for similar chemical waste, is incineration. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Plan:
-
Waste Segregation:
-
Collect waste this compound and any contaminated materials (e.g., absorbent from spills, used PPE) in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, sealable lid.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound."
-
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Chemical Treatment (Incineration):
-
The primary recommended disposal method is to dissolve or mix the material with a combustible solvent.
-
This mixture should then be burned in a regulated chemical incinerator equipped with an afterburner and scrubber.
-
This procedure must be carried out by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.
-
-
Institutional Procedures:
-
Follow your institution's specific protocols for hazardous waste disposal.
-
This typically involves contacting your Environmental Health and Safety (EHS) department to arrange for a pickup of the waste container.
-
Provide the EHS department with an accurate description of the waste.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for Ethyl 2-chloro-5-cyano-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, storage, and disposal of Ethyl 2-chloro-5-cyano-6-methylnicotinate (CAS No: 75894-43-8). Adherence to these procedures is essential to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the presence of chloro and cyano functional groups, a stringent PPE protocol is mandatory. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Safety glasses with side shields or chemical splash goggles. A face shield is recommended.[1] | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or PVC).[1] Consider double gloving. | Laboratory coat.[1] | Work within a certified chemical fume hood.[2][3] If a fume hood is not available, a NIOSH/MSHA approved respirator with appropriate cartridges for organic vapors and particulates is required.[4] |
| Handling Solutions | Chemical splash goggles. A face shield is strongly recommended.[1] | Chemical-resistant gauntlet-style gloves that extend up the forearm. | Chemical-resistant apron over a laboratory coat.[5] | All handling of solutions should be performed in a certified chemical fume hood.[2][3] |
| Cleaning and Decontamination | Chemical splash goggles and a face shield.[1] | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber). | Chemical-resistant suit or coveralls.[6][7] Waterproof boots.[6] | If there is a risk of aerosol or vapor generation, a full-face respirator with appropriate cartridges or a Self-Contained Breathing Apparatus (SCBA) may be necessary.[6] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Fume Hood: All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Eyewash and Safety Shower: An operational and easily accessible emergency eyewash station and safety shower are mandatory in the immediate work area.[2]
Handling Procedures:
-
Designated Area: Establish a designated area for working with this compound, clearly marked with hazard signs.[2]
-
Transportation: Transport the chemical in a sealed, non-breakable secondary container.[3]
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, strong bases, and amines.[4] Contact with acids can potentially generate highly toxic hydrogen cyanide gas.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1] Do not eat, drink, or smoke in the laboratory.
Storage:
-
Keep the container tightly closed and store under an inert atmosphere if possible.[4]
-
Store separately from incompatible materials, especially acids.[1]
-
Store in a locked cabinet or other secured area to restrict access.[1]
Emergency Procedures
| Exposure Type | Immediate Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth).[9] Seek immediate medical attention.[9] |
| Skin Contact | Immediately remove all contaminated clothing.[9] Flush the affected skin with copious amounts of water for at least 15 minutes.[9] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[10] Seek immediate medical attention.[10] |
| Spill | Small Spill (inside a fume hood): Decontaminate the area using a pH 10 buffer solution followed by a freshly prepared 10% bleach solution.[2] Absorb the spill with inert material and place it in a sealed container for disposal. Large Spill (or any spill outside a fume hood): Evacuate the area immediately.[1][2] Alert others and contact the institution's emergency response team. |
Disposal Plan
All waste containing this compound is considered hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, gloves, absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container.[11] Double bagging may be required.[3]
-
Liquid Waste: Collect all liquid waste in a dedicated, sealed, and properly labeled container. Do not mix with other waste streams, particularly acidic waste.[11]
-
Empty Containers: Empty containers must be treated as hazardous waste and disposed of accordingly.[11]
Decontamination of Glassware and Surfaces:
-
Conduct all decontamination procedures within a certified chemical fume hood.[2]
-
Rinse contaminated surfaces and glassware first with a pH 10 buffer solution.[2][9]
-
Follow with a rinse of a freshly prepared 10% bleach solution.[2][9]
-
Collect all decontamination solutions as hazardous liquid waste.
Final Disposal:
-
Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Handling this compound
References
- 1. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. research.wayne.edu [research.wayne.edu]
- 4. fishersci.com [fishersci.com]
- 5. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 6. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. fishersci.com [fishersci.com]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. bu.edu [bu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

